Phenylacetyl chloride
説明
Structure
3D Structure
特性
IUPAC Name |
2-phenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZCDNSFRSVYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Record name | PHENYLACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059281 | |
| Record name | Benzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion. May also be combustible., Colorless liquid with a strong odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | PHENYLACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-80-0 | |
| Record name | PHENYLACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30899DRND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenylacetyl Chloride from Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for synthesizing phenylacetyl chloride from phenylacetic acid. This compound is a critical building block in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and illustrates key reaction pathways and workflows.
Introduction
The conversion of phenylacetic acid to its corresponding acid chloride, this compound, is a fundamental transformation in organic synthesis. The increased reactivity of the acyl chloride facilitates a wide range of subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation. The selection of a chlorinating agent is paramount and is often dictated by factors such as yield, purity requirements, reaction conditions, and safety considerations. This guide focuses on the most prevalent and effective methods employing thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃).
Comparative Analysis of Synthesis Methods
The choice of reagent for the synthesis of this compound directly impacts the reaction conditions, yield, and work-up procedure. The following table summarizes the quantitative data associated with the most common methods.
| Chlorinating Agent | Stoichiometry (Reagent:Acid) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Boiling Point (°C/mmHg) | Reference |
| Thionyl Chloride (SOCl₂) | Excess | None or CH₂Cl₂ | Reflux (~79°C or ~40°C) | 1 - 4 | High | 94-95/12 | [1][2] |
| Oxalyl Chloride ((COCl)₂) | 1.2 - 2.5 : 1 | Benzene (B151609) or CH₂Cl₂ | Room Temp to Reflux | ~2 | 74 - >90 | 100/12 | [2][3] |
| Phosphorus Trichloride (PCl₃) | 0.5 : 1 | None or Benzene | Steam Bath (~100°C) | 1 - 4 | Not specified | 125-130/40 | [4][5][6] |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these chlorination reactions is crucial for optimizing reaction conditions and troubleshooting.
Reaction with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.[7][8]
General Experimental Workflow
The synthesis of this compound, regardless of the chlorinating agent, follows a general workflow. This involves reaction setup, the reaction itself, removal of excess reagent and solvent, and purification of the final product, typically by distillation.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound using different chlorinating agents. Extreme caution should be exercised when handling all reagents and the product, as they are corrosive and moisture-sensitive. All operations should be conducted in a well-ventilated fume hood. [9][10]
Method 1: Using Thionyl Chloride (SOCl₂)
This is a common and efficient method for the preparation of acyl chlorides.
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (optional solvent)
-
Dimethylformamide (DMF) (catalyst, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas trap (for HCl and SO₂ gases)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas trap, place phenylacetic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature with stirring. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[11]
-
The mixture is then heated to reflux and maintained at this temperature for 1 to 4 hours.[1] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[1]
-
The crude this compound is then purified by vacuum distillation.
Method 2: Using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is a milder chlorinating agent than thionyl chloride and is often used when sensitive functional groups are present.
Materials:
-
Phenylacetic acid or its sodium salt (sodium phenylacetate)
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous benzene or dichloromethane (CH₂Cl₂)
-
Dimethylformamide (DMF) (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Gas trap (for HCl, CO, and CO₂ gases)
-
Distillation apparatus
Procedure using Phenylacetic Acid: [3]
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve phenylacetic acid (1 mole) in an anhydrous solvent like benzene or dichloromethane.
-
Add oxalyl chloride (2 to 2.5 moles) to the solution. Slight warming may be necessary to initiate the reaction, which is indicated by gas evolution.[3]
-
The reaction mixture is then refluxed for approximately 2 hours.[3]
-
After cooling, the excess oxalyl chloride and solvent are removed by distillation.
-
The resulting this compound is purified by vacuum distillation, collecting the fraction boiling at approximately 100°C/12 mmHg.[3]
Procedure using Sodium Phenylacetate (B1230308): [4]
-
To a flask containing oxalyl chloride (8.1 g) in dry benzene (20-30 ml), gradually add dry sodium phenylacetate (10 g). A vigorous reaction with the evolution of hydrogen chloride gas will occur.[4]
-
After the addition is complete, gently reflux the mixture for two hours.[4]
-
Filter the mixture to remove sodium chloride and any unreacted sodium phenylacetate.
-
Distill the filtrate to remove the benzene, followed by vacuum distillation of the this compound. A yield of approximately 71% can be expected.[4]
Method 3: Using Phosphorus Trichloride (PCl₃)
Phosphorus trichloride is another effective reagent for this transformation.
Materials:
-
Phenylacetic acid
-
Phosphorus trichloride (PCl₃)
-
Anhydrous benzene
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle (steam bath)
-
Separatory funnel
-
Distillation apparatus
-
In a round-bottom flask, heat a mixture of phenylacetic acid (0.5 mole) and phosphorus trichloride (0.25 mole) on a steam bath for one hour.[4][5]
-
While the mixture is still warm, add dry benzene (400 ml).
-
Decant the benzene solution of this compound from the deposited phosphorous acid.
-
Remove the benzene by distillation.
-
Purify the this compound by vacuum distillation, collecting the fraction boiling at 125-130°C/40 mmHg.[4]
Safety and Handling
This compound and the chlorinating agents used in its synthesis are hazardous materials that require strict safety protocols.
-
This compound: Corrosive, causes severe skin burns and eye damage, and may cause respiratory irritation. It is also a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] In case of skin contact, wash immediately with plenty of water.[12]
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (SO₂ and HCl).[7] All handling should be done in a fume hood.
-
Oxalyl Chloride: Toxic and corrosive. Reacts with water.[13] Handle with the same precautions as thionyl chloride.
-
Phosphorus Trichloride: Toxic and corrosive. Reacts with water. Handle with appropriate safety measures.
Spill and Waste Disposal: In case of a spill, cover with a dry, inert material such as sand or soda ash and place in a covered container for disposal.[12] Do not use water. Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]
Conclusion
The synthesis of this compound from phenylacetic acid is a well-established and crucial reaction in organic chemistry. The choice between thionyl chloride, oxalyl chloride, and phosphorus trichloride depends on the specific requirements of the synthesis, including scale, desired purity, and the presence of other functional groups. By following the detailed protocols and adhering to the safety guidelines outlined in this guide, researchers can safely and efficiently produce high-quality this compound for their research and development needs.
References
- 1. prepchem.com [prepchem.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. brainly.in [brainly.in]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. nj.gov [nj.gov]
- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 14. chemicalbook.com [chemicalbook.com]
Phenylacetyl Chloride: A Technical Guide for Researchers
Introduction
Phenylacetyl chloride (CAS No. 103-80-0) is a highly reactive acyl chloride that serves as a crucial intermediate in organic synthesis.[1] As a colorless to light yellow volatile liquid with a strong, pungent odor, it is a versatile reagent for introducing the phenylacetyl group into various molecules.[2][3][4] Its utility is particularly pronounced in the fields of pharmaceutical development, agrochemicals, and materials science, where it is employed in the synthesis of esters, amides, and complex aromatic systems.[3][5] This guide provides an in-depth overview of its properties, reactivity, applications, and relevant experimental protocols for research and development professionals.
Chemical and Physical Properties
This compound is characterized by its high reactivity, stemming from the electrophilic carbonyl carbon.[5] It is miscible with common organic solvents like alcohol and ether but reacts with water.[3][4][6] Key physical and chemical data are summarized below for easy reference.
| Property | Value | References |
| CAS Number | 103-80-0 | [2][3][6][7] |
| Molecular Formula | C₈H₇ClO | [2][3][6][7] |
| Molecular Weight | 154.59 g/mol | [2][3][7][8] |
| IUPAC Name | 2-phenylacetyl chloride | [2] |
| Synonyms | Benzeneacetyl chloride, α-Toluyl chloride | [6][9] |
| Appearance | Colorless to light yellow liquid | [2][10][11] |
| Odor | Strong, stinging | [2][10] |
| Boiling Point | 94-95 °C at 12 mmHg | [3][6][8] |
| Density | 1.169 g/mL at 25 °C | [3][6][8] |
| Refractive Index | n20/D 1.5325 | [3][6][8] |
| Flash Point | 102 °C (215.6 °F) | [8][10][11] |
| Solubility | Miscible with alcohol and ether; Decomposes in water | [3][4][6] |
Reactivity and Applications
As an acylating agent, this compound is highly effective in nucleophilic acyl substitution reactions.[5] This reactivity makes it an indispensable tool for chemists.
Key Reactions:
-
Amidation: It readily reacts with primary and secondary amines to yield stable amides, a fundamental transformation in the synthesis of many pharmaceuticals.[5]
-
Esterification: Its reaction with alcohols produces esters, which are widely used as flavorings, fragrances, and solvents.[3][5]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings, providing a powerful method for constructing more complex aromatic molecules.[5]
Applications in Drug Development and Chemical Synthesis:
-
Pharmaceuticals: It plays a crucial role in the preparation of penicillin and other β-lactam antibiotics.[1][3]
-
Fine Chemicals: It is used in the manufacturing of dyes and as a precursor in the total synthesis of natural products like vialinin B.[3]
-
Polymer Chemistry: It can be employed as a linker in the synthesis of dendrimers.[3]
Safety and Handling
This compound is a corrosive and combustible substance that requires careful handling in a well-ventilated area.[10][12] It is incompatible with strong oxidizing agents, alcohols, bases (including amines), and moisture.[3][4]
| Hazard Information | Description | References |
| GHS Hazard Statements | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | [8][10][11] |
| Signal Word | Danger | [8] |
| Primary Hazards | Corrosive, combustible, water-reactive | [2][4][12] |
| Health Effects | Contact can cause severe irritation and burns to the skin and eyes.[2] Inhalation may irritate the nose and throat, leading to coughing and wheezing.[12] Ingestion can cause severe burns to the mouth and throat.[13] | |
| Fire Hazards | Combustible liquid.[12] Vapors may form explosive mixtures with air.[2] In case of fire, poisonous gases such as Hydrogen Chloride and Phosgene may be produced.[12] | |
| Reactivity | Reacts with water, sometimes violently, to release corrosive hydrogen chloride gas.[2][4] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety glasses or eyeshields.[10]
-
Hand Protection: Protective gloves.[10]
-
Skin and Body Protection: Wear suitable protective clothing.[10]
-
Respiratory Protection: Use in a well-ventilated area or with a respirator (e.g., dust mask type N95).[8][10]
Experimental Protocols
1. Synthesis of this compound from Phenylacetic Acid
A common laboratory method for preparing this compound involves the reaction of phenylacetic acid with a chlorinating agent like oxalyl chloride.[14]
Methodology:
-
Warm a mixture of phenylacetic acid and 2.5 molar equivalents of oxalyl chloride. The reaction can also be carried out in a solvent such as benzene (B151609).[14]
-
The reaction proceeds spontaneously for 15-20 minutes. After the initial reaction subsides, gently reflux the mixture for approximately 2 hours.[14]
-
After reflux, distill the reaction mixture. First, remove the excess oxalyl chloride under atmospheric pressure.[14]
-
Subsequently, distill the remaining mixture under reduced pressure to obtain the purified this compound. A typical yield is around 74%, with a boiling point of 100°C at 12 mmHg.[14]
Alternative Method using Sodium Phenylacetate (B1230308): An alternative and often preferred method involves the gradual addition of one mole of the sodium salt of phenylacetic acid to 1-1.5 moles of oxalyl chloride in benzene.[14][15]
-
Add 10 g of dry sodium phenylacetate portion-wise to a flask containing 8.1 g of oxalyl chloride in 20-30 ml of dry benzene. A vigorous reaction with the evolution of hydrogen chloride gas will occur.[15]
-
After the addition is complete, gently reflux the mixture for two hours.[15]
-
Filter the cooled mixture to remove sodium chloride and any unreacted sodium phenylacetate.[15]
-
Distill the filtrate to first remove the benzene solvent, followed by vacuum distillation of the this compound.[15]
2. Use in Esterification: Synthesis of a Phenylacetate Ester
This compound is an excellent reagent for ester synthesis. The following protocol describes its reaction with an alcohol.[16]
Methodology:
-
Dissolve the prepared this compound (e.g., from 15.6 mmol of phenylacetic acid) in chloroform (B151607) (10 mL).[16]
-
Prepare a solution of the desired alcohol, for instance, (±)-trans-[2-(4-morpholinyl)]cyclohexanol (14.9 mmol), in chloroform (10 mL).[16]
-
Reflux the combined solutions under a nitrogen atmosphere for 12 hours.[16]
-
After cooling, partition the reaction mixture between a 1M sodium hydroxide (B78521) solution (100 mL) and dichloromethane (B109758) (80 mL).[16]
-
Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 x 50 mL).[16]
-
Combine the organic extracts, dry them over sodium sulfate, and remove the solvent under reduced pressure to yield the crude ester.[16]
-
The crude product can then be purified by column chromatography.[16]
Visualizations
The following diagrams illustrate the core reactivity and a typical experimental workflow for this compound.
Caption: Nucleophilic acyl substitution mechanism of this compound.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. This compound | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 103-80-0 [chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nbinno.com [nbinno.com]
- 6. 103-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound 98 103-80-0 [sigmaaldrich.com]
- 9. scent.vn [scent.vn]
- 10. lobachemie.com [lobachemie.com]
- 11. This compound | 103-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. nj.gov [nj.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Synthesis of this compound , Hive Methods Discourse [chemistry.mdma.ch]
- 15. prepchem.com [prepchem.com]
- 16. Synthesis routes of this compound [benchchem.com]
An In-depth Technical Guide to the Reactivity of Phenylacetyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetyl chloride is a highly reactive acylating agent extensively utilized in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.[2] This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It delves into the underlying reaction mechanisms, presents available quantitative kinetic and yield data, and offers detailed experimental protocols for key transformations. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the principles governing these reactions.
Core Principles of Reactivity
The reactivity of this compound is primarily governed by the nucleophilic acyl substitution mechanism. This process generally proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate.[3]
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.[1]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[1]
The rate and mechanism of these reactions can be significantly influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. In more ionizing, less nucleophilic solvents, the reaction mechanism can shift towards an SN1-like pathway involving the formation of an acylium ion intermediate.[1]
Data Presentation: Reactivity with Various Nucleophiles
The following tables summarize available quantitative data on the reactivity of this compound and related acyl chlorides with different nucleophiles. It is important to note that direct comparison of all data is challenging due to variations in experimental conditions across different studies.
Table 1: Amidation of this compound and its Analogs
| Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| Benzylamine | N-benzyl-2-phenylacetamide | Not specified | Powdered KOH, various solvents and temperatures | [4] |
| Aniline | N-phenyl-2-phenylacetamide | Not specified | Powdered KOH, microwave irradiation | [5] |
| 4-Nitroaniline | N-(4-nitrophenyl)-2-phenylacetamide | Not specified | Powdered KOH, various solvents and temperatures | [6] |
| 4-Chloroaniline | N-(4-chlorophenyl)-2-phenylacetamide | Not specified | Powdered KOH, various solvents and temperatures | |
| 5,5'-(2,2'-thiobis...) | N,N'-...bis(2-phenylacetamide) | 88% | NEt₃ in DMA, stirred overnight at room temperature | [1] |
Table 2: Esterification of Alcohols and Phenols with this compound and its Analogs
| Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| (±)-1-Phenylethanol | Ester | 99% | Cp₂TiCl, Mn, CH₂I₂, THF, quenched with valeroyl chloride | [7] |
| 2-Phenylethanol | Ester | 78-99% | Cp₂TiCl, Mn, CH₂I₂, THF, quenched with benzoyl chloride | [7] |
| Phenol | Phenyl acetate | ~100% | 10% NaOH, TBAC, Dichloromethane (B109758), 0°C, 5 min | [4] |
| Various unhindered phenols | Phenyl esters | Good to quantitative | Phase transfer catalysis, basic biphasic medium | [8] |
| Various secondary alcohols | Esters | High (e.g., 98%) | Various catalysts and conditions | [9] |
Table 3: Solvolysis of this compound and Related Acyl Chlorides
| Acyl Chloride | Solvent | Rate Constant (k) | Temperature (°C) | Mechanism | Reference |
| This compound | Ethanol/water mixtures | Rate constants reported | 0 | Addition-elimination in ethanol, ionization in <80% aqueous ethanol | [1] |
| Dithis compound | 34 different solvents | Rate constants reported | 10 | SN2 mechanism | [10] |
| This compound | Methanol-acetonitrile mixtures | Rate constants reported | -15.0 to 0.0 | Associative SN2 | [11] |
Experimental Protocols
The following are detailed methodologies for key reactions involving this compound.
General Procedure for the Synthesis of N-Substituted Phenylacetamides
This protocol is a general method for the acylation of primary or secondary amines with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Triethylamine (B128534) (Et₃N) or Pyridine (1.1-1.5 eq)
-
Dry dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Dissolve this compound (1.1 eq) in a minimal amount of dry DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
General Procedure for the Esterification of Alcohols
This protocol describes a general method for the synthesis of phenylacetate (B1230308) esters from alcohols.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add triethylamine (1.2 equivalents) dropwise.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred alcohol-base solution at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms of this compound reactivity.
Caption: General mechanism of nucleophilic acyl substitution on this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for conducting and analyzing a kinetic study of the reaction between this compound and a nucleophile.
Caption: Experimental workflow for a kinetic study of this compound reactivity.
Logical Relationships
This diagram illustrates a decision-making process for selecting appropriate reaction conditions for the acylation of a nucleophile with this compound.
Caption: Decision flowchart for selecting acylation reaction conditions.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the phenylacetyl group into various molecules through nucleophilic acyl substitution reactions. Its high reactivity necessitates careful control of reaction conditions to achieve desired outcomes and minimize side reactions. This guide has provided an in-depth overview of its reactivity with key nucleophiles, supported by available quantitative data and detailed experimental protocols. The provided visualizations of reaction mechanisms and workflows offer a conceptual framework for understanding and applying these important transformations in a research and development setting. Further systematic kinetic studies under standardized conditions would be invaluable for building a more comprehensive and directly comparative dataset of this compound's reactivity with a broader range of nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Phenylacetyl Chloride: A Comprehensive Technical Guide to its Mechanism of Action in Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of phenylacetyl chloride in acylation reactions. This compound is a crucial reagent in organic synthesis, widely utilized for the introduction of the phenylacetyl group into a variety of molecules, a key step in the synthesis of numerous pharmaceuticals and other bioactive compounds. This document details the underlying chemical principles, provides experimental protocols, and presents quantitative data to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Mechanism: Nucleophilic Acyl Substitution
The primary mechanism through which this compound participates in acylation is nucleophilic acyl substitution . In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the chloride ion, which is an excellent leaving group, resulting in the formation of a new acyl compound. The reactivity of this compound is attributed to the electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbonyl group and makes the carbonyl carbon highly susceptible to nucleophilic attack.
The reaction can be generalized into two main steps:
-
Nucleophilic attack: The nucleophile (Nu:) adds to the carbonyl carbon of the this compound, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Leaving group departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl-).
This fundamental mechanism is central to a variety of acylation reactions, including Friedel-Crafts acylation, esterification, and amidation.
Friedel-Crafts Acylation: A Key Application
A prominent example of this compound's utility is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] In this reaction, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to generate a highly reactive electrophile, the acylium ion.[1][3]
The mechanism proceeds through the following key steps:
-
Formation of the Acylium Ion: this compound reacts with the Lewis acid catalyst (e.g., AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage. This generates a resonance-stabilized acylium ion (C₆H₅CH₂CO⁺), which serves as the potent electrophile.[4][5]
-
Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[4]
-
Deprotonation and Regeneration of Catalyst: A weak base, typically AlCl₄⁻ (formed in the initial step), removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst (AlCl₃).[3]
An important consideration in Friedel-Crafts acylation is that the product, an aryl ketone, can form a complex with the Lewis acid catalyst.[6] This complexation deactivates the product towards further acylation, thus preventing polysubstitution, a common issue in Friedel-Crafts alkylation.[2][4] Consequently, stoichiometric amounts of the Lewis acid catalyst are often required.[2][6] The desired ketone is liberated from the complex by the addition of water in a work-up step.
Caption: Friedel-Crafts Acylation Workflow.
Acylation of Amines and Alcohols
This compound readily reacts with primary and secondary amines to form N-substituted phenylacetamides. Similarly, it reacts with alcohols to yield phenylacetate (B1230308) esters. These reactions also proceed via the nucleophilic acyl substitution mechanism. In these cases, the amine or alcohol acts as the nucleophile, attacking the carbonyl carbon of this compound. A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.
Caption: General Nucleophilic Acyl Substitution.
Experimental Protocols
4.1. Friedel-Crafts Acylation of Benzene with this compound
This protocol describes the synthesis of 1,2-diphenylethanone (deoxybenzoin) via the Friedel-Crafts acylation of benzene.
Materials:
-
This compound
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Ice bath
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of this compound: Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled suspension over 30-60 minutes. Stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
Addition of Benzene: Add anhydrous benzene (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
4.2. Amidation of Benzylamine (B48309) with this compound
This protocol describes the synthesis of N-benzyl-2-phenylacetamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM) or diethyl ether as solvent
-
Ice bath
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Add a solution of this compound (1.05 equivalents) in dichloromethane dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until completion as monitored by TLC.
-
Washing: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The efficiency of acylation reactions with this compound is influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. The following tables summarize representative data from the literature.
Table 1: Influence of Lewis Acid Catalyst on the Yield of Friedel-Crafts Acylation of Anisole with Acetyl Chloride (as a model)
| Catalyst | Mole Ratio (Catalyst:Acyl Chloride) | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 1.1 : 1 | 25 | 2 | 95 |
| FeCl₃ | 1.1 : 1 | 25 | 4 | 85 |
| ZnCl₂ | 1.1 : 1 | 60 | 6 | 70 |
| BF₃·OEt₂ | 1.1 : 1 | 25 | 5 | 78 |
Note: This table presents model data for a similar acylation to illustrate the relative effectiveness of different Lewis acids. Specific yields for this compound may vary.
Table 2: Solvent Effects on the Acylation of Benzylamine
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | 25 | 2 | 98 |
| Diethyl Ether | 25 | 3 | 92 |
| Tetrahydrofuran | 25 | 3 | 90 |
| Acetonitrile | 25 | 4 | 85 |
Note: This table illustrates the general trend of solvent polarity on reaction rates and yields for a typical amidation reaction.
Conclusion
This compound is a versatile and highly reactive acylating agent, primarily operating through a nucleophilic acyl substitution mechanism. Its application in Friedel-Crafts acylation, facilitated by Lewis acid catalysis, provides a reliable method for the synthesis of aryl ketones, which are important intermediates in medicinal chemistry. Furthermore, its reactions with amines and alcohols offer efficient routes to amides and esters, respectively. A thorough understanding of its reaction mechanisms, optimization of reaction conditions, and appropriate experimental protocols are essential for its effective utilization in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE [vedantu.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Navigating the Synthesis Landscape: A Comprehensive Technical Guide to Phenylacetyl Chloride Handling
For researchers, scientists, and professionals in the dynamic field of drug development, the safe and effective handling of reactive chemical intermediates is paramount. Phenylacetyl chloride, a key building block in the synthesis of numerous pharmaceuticals and fragrances, demands a thorough understanding of its properties and associated risks. This in-depth technical guide provides a core repository of safety data, handling protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Core Safety and Hazard Profile
This compound is a corrosive and moisture-sensitive liquid that reacts violently with water, producing toxic hydrogen chloride gas.[1][2][3] It is crucial to handle this reagent under anhydrous conditions in a well-ventilated fume hood.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized approach to hazard communication. The classification for this compound underscores its significant risks.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][5] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[6][7] |
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.
| Property | Value |
| Molecular Formula | C₈H₇ClO[5] |
| Molecular Weight | 154.59 g/mol [8] |
| Appearance | Colorless to pale yellow liquid[4] |
| Density | 1.169 g/mL at 25 °C[3] |
| Boiling Point | 94-95 °C at 12 mmHg[3] |
| Flash Point | 102 °C (215.6 °F)[5] |
| Solubility | Miscible with alcohol and ether; reacts with water[3] |
| Refractive Index | n20/D 1.5325[4] |
Personal Protective Equipment (PPE): The First Line of Defense
The appropriate selection and consistent use of PPE are non-negotiable when working with this compound.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[9] | Protects against splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of after contact.[9] | Prevents severe skin burns and irritation upon contact. |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned, with long sleeves.[4] | Protects skin from accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is typically sufficient. If ventilation is inadequate, a respirator with an appropriate cartridge (e.g., ABEK type) may be necessary.[6] | Protects against inhalation of corrosive and irritating vapors. |
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Firefighting Measures
This compound is a combustible liquid.[2] In the event of a fire, the following measures should be taken:
| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards | Firefighting Protective Equipment |
| Dry chemical, carbon dioxide, alcohol-resistant foam, or water spray (fog).[4][10] | A direct stream of water should be avoided as it can react violently with this compound.[2] | Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[3] | Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][9] |
Experimental Protocols: From Handling to Disposal
The following sections provide detailed methodologies for key procedures involving this compound. These protocols are intended as a guide and should be adapted to specific laboratory conditions and regulatory requirements.
Spill Cleanup Protocol
In the event of a spill, immediate and safe cleanup is essential to mitigate hazards.
Materials:
-
Personal Protective Equipment (as specified in the PPE table)
-
Inert absorbent material (e.g., sand, dry lime, or soda ash)[8]
-
Sealable, labeled waste container
-
Decontamination solution (e.g., 5% sodium bicarbonate solution)
-
pH paper
Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain the Spill: If safe to do so, contain the spill using an inert absorbent material. Do not use combustible materials like paper towels.
-
Neutralize and Absorb: Cautiously cover the spill with an excess of inert absorbent material such as sand, dry lime, or soda ash.[8]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable waste container.
-
Decontaminate the Area: Decontaminate the spill area with a 5% sodium bicarbonate solution. Test the pH of the decontaminated area with pH paper to ensure neutralization.
-
Final Cleaning: Wipe the area with a damp cloth and then a dry one.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and cleaning materials, as hazardous waste in accordance with local, state, and federal regulations.[1]
Quenching Protocol for Reaction Mixtures
Unreacted this compound in a reaction mixture must be safely quenched before workup.
Materials:
-
Ice bath
-
Dropping funnel
-
Stirring apparatus
-
Saturated sodium bicarbonate solution or another suitable basic solution
Procedure:
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C using an ice bath to control the exotherm of the quenching process.
-
Slow Addition of Quenching Agent: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate dropwise to the cooled and stirred reaction mixture. The rate of addition should be controlled to manage the evolution of gas (CO₂) and heat.
-
Monitor the Quench: Continue the addition until the gas evolution ceases, indicating that the reactive acyl chloride has been consumed.
-
Check pH: After the addition is complete, check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Proceed with Workup: Once the quench is complete, the reaction mixture can be safely worked up (e.g., extraction, separation).
Analytical Detection: High-Performance Liquid Chromatography (HPLC)
For quality control and reaction monitoring, a stability-indicating HPLC method can be developed to quantify this compound and its degradation products. The following provides a general framework for method development.
Objective: To develop a quantitative HPLC method to separate and quantify this compound from its primary degradation product, phenylacetic acid.
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid)
-
This compound and phenylacetic acid standards
Method Development Workflow:
-
Column and Mobile Phase Selection: Start with a standard C18 column. A gradient elution method with acetonitrile and water is a good starting point.
-
Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectra of both this compound and phenylacetic acid.
-
Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation and peak shape.
-
Validation: Validate the method for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) according to established guidelines.
Visualizing Safe Handling and Emergency Response
To further clarify the necessary precautions and procedures, the following diagrams illustrate key logical relationships in the safe handling of this compound.
Caption: GHS Hazard Classification for this compound.
Caption: Personal Protective Equipment for Handling this compound.
Caption: Recommended Fire Extinguisher Types for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. nj.gov [nj.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. This compound | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of Phenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Phenylacetyl chloride is a highly reactive acyl chloride that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry for the production of penicillins and other active pharmaceutical ingredients. Its utility is intrinsically linked to its high reactivity, which also dictates its inherent instability. Proper storage and handling are paramount to ensure its purity, prevent degradation, and guarantee the safety of laboratory personnel. This technical guide provides a comprehensive overview of the optimal storage conditions, stability profile, and methodologies for assessing the integrity of this compound.
Core Stability and Storage Recommendations
The stability of this compound is primarily influenced by its sensitivity to moisture, temperature, and light, as well as its compatibility with storage materials. Adherence to recommended storage protocols is critical for preserving its chemical integrity.
General Storage Conditions
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2][3][4] The recommended storage temperature is between 2°C and 8°C.[1][3] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture.[1][3] For long-term storage, particularly after the container has been opened, blanketing the compound with an inert gas such as nitrogen or argon is a highly recommended practice to displace moisture and air.
Incompatible Materials and Conditions
To prevent hazardous reactions and degradation, this compound must be stored separately from a range of substances. It is incompatible with water, alcohols, strong bases (including amines), and strong oxidizing agents.[2][4][5] Contact with these substances can lead to vigorous and exothermic reactions.[5] Additionally, it can be corrosive to certain metals, making glass containers with resistant liners the preferred choice for storage.[6]
Quantitative Data on Physical and Storage Properties
The following table summarizes key quantitative data pertinent to the storage and handling of this compound.
| Parameter | Value | Citation |
| Storage Temperature | 2-8°C | [1][3] |
| Flash Point | 102°C | [No citation] |
| Boiling Point | 94-95°C @ 12 mmHg | [1] |
| Density | 1.169 g/mL at 25°C | [1] |
Material Compatibility for Storage
Selecting the appropriate container material is vital for the long-term stability of this compound. The following table provides guidance on compatible and incompatible materials.
| Material | Compatibility | Rationale / Citation |
| Glass (Borosilicate) | Recommended | Inert to acyl chlorides.[6] |
| PTFE (Polytetrafluoroethylene) | Recommended | High chemical resistance; suitable for liners and seals. |
| Stainless Steel | Good | Generally resistant, but testing for specific grades is advisable. |
| Aluminum | Not Recommended | Can be corroded by acyl chlorides, especially in the presence of moisture. |
| Plastics (General) | Not Recommended | Susceptible to degradation and leaching. |
| Rubber and Elastomers | Not Recommended | Prone to swelling and degradation upon contact. |
Degradation Pathways and Stability Profile
The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water or moisture. This reaction produces phenylacetic acid and corrosive hydrochloric acid gas.[5] The presence of even atmospheric moisture is sufficient to initiate this degradation, leading to a decrease in purity over time.[6]
Experimental Protocols for Stability Assessment
For applications in drug development and other highly regulated fields, it is often necessary to perform stability studies to determine the shelf-life of this compound under specific laboratory conditions. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.
Framework for a Stability-Indicating HPLC Method
Objective: To develop and validate a quantitative HPLC method capable of separating and quantifying this compound from its potential degradation products, primarily phenylacetic acid.
Example Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method. The following are example stress conditions:
-
Acid Hydrolysis: Dissolve the sample in a 0.1 M HCl solution and heat at 60°C.
-
Base Hydrolysis: Dissolve the sample in a 0.1 M NaOH solution at room temperature.
-
Oxidative Degradation: Treat the sample with a 3% H₂O₂ solution at room temperature.
-
Thermal Degradation: Expose the solid sample to 80°C.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).
Samples should be collected at various time points and analyzed by the developed HPLC method to track the formation of degradation products and the decrease in the parent compound.
References
The Pivotal Role of Phenylacetyl Chloride in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetyl chloride, a highly reactive acyl chloride, serves as a cornerstone in the synthesis of a multitude of pharmaceutical agents. Its ability to readily introduce the phenylacetyl group via acylation reactions makes it an indispensable building block in the creation of diverse molecular architectures with significant therapeutic applications. This technical guide provides an in-depth exploration of the role of this compound in pharmaceutical synthesis, with a focus on its application in the production of key antibiotics and anticonvulsant drugs. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and mechanisms of action are presented to offer a comprehensive resource for professionals in drug discovery and development.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound in the pharmaceutical industry lies in its function as a potent acylating agent. It readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. These reactions are fundamental to the synthesis of a wide range of active pharmaceutical ingredients (APIs).
Synthesis of β-Lactam Antibiotics: The Case of Penicillin G
Phenylacetic acid, derived from this compound, is a crucial precursor in the industrial biosynthesis of Penicillin G (benzylpenicillin). In the fermentation process using the fungus Penicillium chrysogenum, phenylacetic acid is supplied as a side-chain precursor, which is incorporated into the penicillin structure by the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase.[1] This enzymatic acylation of the 6-aminopenicillanic acid (6-APA) nucleus is a critical step in producing this life-saving antibiotic. While the industrial process is biosynthetic, the chemical principles of acylation are central.
Mechanism of Action of Penicillin G:
Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and irreversibly acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Synthesis of Barbiturate (B1230296) Anticonvulsants: The Case of Phenobarbital (B1680315)
This compound is a key precursor in some synthetic routes to phenobarbital, a long-acting barbiturate used to treat seizures.[2] However, a more common and well-documented pathway involves the use of diethyl phenylmalonate, which can be synthesized from precursors derived from phenylacetic acid. The synthesis culminates in the condensation of a disubstituted malonic ester with urea.
Mechanism of Action of Phenobarbital:
Phenobarbital's anticonvulsant properties stem from its effects on the central nervous system. It is a positive allosteric modulator of the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and reduced excitability.[3][4] Additionally, it inhibits glutamate-mediated excitation by blocking AMPA and kainate receptors.
Synthesis of Other Anticonvulsants and CNS Agents
This compound and its derivatives are extensively used in the synthesis of a variety of other anticonvulsant drugs and central nervous system (CNS) agents. The phenylacetamide moiety is a common structural feature in many of these compounds. The synthesis typically involves the acylation of a primary or secondary amine with this compound or a substituted variant.[5]
Mechanism of Action of Phenylacetamide-based Anticonvulsants:
Many anticonvulsants containing the phenylacetamide scaffold are believed to exert their therapeutic effects by modulating voltage-gated sodium channels.[1] By binding to and stabilizing the inactivated state of these channels, they reduce the ability of neurons to fire at high frequencies, a characteristic of seizure activity. This leads to a decrease in the release of excitatory neurotransmitters like glutamate.
Quantitative Data Presentation
The following tables summarize key quantitative data for representative syntheses involving this compound and its derivatives.
Table 1: Synthesis of Phenobarbital Intermediates and Final Product [2]
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Reported Yield (%) |
| Diethyl Phenylmalonate Synthesis | Ethyl phenylacetate (B1230308), Diethyl oxalate (B1200264), Sodium ethoxide | Ethanol (B145695) | 60, then 175 | 80-85 |
| Diethyl Ethylphenylmalonate Synthesis | Diethyl phenylmalonate, Ethyl bromide, Sodium ethoxide | Diethyl carbonate | 95-100 | 19 |
| Phenobarbital Synthesis | Diethyl ethylphenylmalonate, Urea, Sodium methoxide | Methanol | Reflux | 17.45 |
Table 2: Representative Yields for Amidation Reactions with this compound Derivatives
| Amine Reactant | Acyl Chloride | Base | Solvent | Yield (%) | Reference |
| 5,5'-(2,2'-thiobis...) | This compound | NEt₃ | DMA | 88 | [6] |
| Aniline (B41778) | Benzoyl Chloride | Pyridine | - | 95 | [7] |
| 4-chloroaniline (B138754) | 2-Bromo-2-phenylacetyl chloride | Triethylamine (B128534) | DCM | Not specified | |
| Various primary amines | Various acyl chlorides | - | NMP | 53-85 |
Experimental Protocols
General Experimental Workflow for Amide Synthesis
The synthesis of amide-based pharmaceuticals using this compound generally follows a standard laboratory workflow.
Protocol 1: Synthesis of N-(4-chlorophenyl)-2-bromo-2-phenylacetamide[9]
This protocol describes the acylation of an aniline derivative with a substituted this compound, a common step in the synthesis of anticonvulsant candidates.
-
Materials:
-
4-chloroaniline (1.0 eq)
-
Triethylamine (1.2 eq)
-
2-Bromo-2-phenylacetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve 2-bromo-2-phenylacetyl chloride in anhydrous DCM in a dropping funnel.
-
Add the 2-bromo-2-phenylacetyl chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Diethyl Phenylmalonate[2]
This protocol details a key step in a classical synthesis of phenobarbital.
-
Materials:
-
Sodium (23 g)
-
Absolute ethanol (500 cc)
-
Diethyl oxalate (146 g)
-
Ethyl phenylacetate (175 g)
-
Dry ether (800 cc)
-
Sulfuric acid (concentrated, 29 cc in 500 cc water)
-
Three-necked flask, stirrer, reflux condenser, dropping funnel
-
-
Procedure:
-
In a three-necked flask, dissolve sodium in absolute ethanol to prepare sodium ethoxide.
-
Cool the solution to 60°C.
-
Rapidly add diethyl oxalate with vigorous stirring, followed immediately by ethyl phenylacetate.
-
The sodium derivative of diethyl phenyloxobutandioate will crystallize.
-
Cool the resulting paste to room temperature, stir with dry ether, and collect the solid by suction filtration.
-
Wash the solid with dry ether.
-
Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid.
-
Separate the oily layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.
-
Heat the residual oil under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours) to yield diethyl phenylmalonate.
-
Conclusion
This compound is a versatile and highly valuable reagent in pharmaceutical synthesis. Its reactivity as an acylating agent enables the efficient construction of amide and ester functionalities, which are prevalent in a wide range of therapeutic agents. From its foundational role as a precursor in the biosynthesis of Penicillin G to its extensive use in the synthesis of phenobarbital and other anticonvulsants, this compound continues to be a critical tool for medicinal chemists. The protocols and data presented in this guide underscore its importance and provide a practical resource for researchers and professionals dedicated to the advancement of pharmaceutical sciences.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Phenylacetyl Chloride: A Versatile Building Block in Agrochemical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenylacetyl chloride, a highly reactive acyl chloride, serves as a crucial intermediate in the synthesis of a diverse range of agrochemicals. Its ability to readily introduce the phenylacetyl moiety into various molecular structures has been pivotal in the development of potent fungicides, insecticides, and rodenticides. This technical guide provides a comprehensive overview of the core applications of this compound in agrochemical development, with a focus on data-driven insights, detailed experimental protocols, and a clear visualization of key chemical and biological pathways.
Fungicide Development: The Rise of Phenylamides
This compound is a key precursor in the synthesis of a significant class of fungicides known as phenylamides. These systemic fungicides are highly effective against oomycete pathogens, which cause devastating diseases like late blight in potatoes and downy mildew in grapes.
Benalaxyl (B1667974) and Benalaxyl-M: A Case Study
Benalaxyl is a prime example of a phenylamide fungicide directly synthesized using this compound. It is a systemic fungicide with protective, curative, and eradicant properties.[1][2] The fungicidal activity is primarily attributed to the (R)-enantiomer, known as Benalaxyl-M, which is often used in commercial formulations for its higher biological efficacy.[1][3]
The synthesis of benalaxyl involves the N-acylation of methyl N-(2,6-dimethylphenyl)-DL-alaninate with this compound.
-
Step 1: Synthesis of methyl N-(2,6-dimethylphenyl)-DL-alaninate: This intermediate is prepared by the reaction of 2,6-dimethylaniline (B139824) with a derivative of alanine.
-
Step 2: N-acylation with this compound:
-
In a reaction vessel, dissolve methyl N-(2,6-dimethylphenyl)-DL-alaninate in a suitable inert solvent (e.g., toluene (B28343) or dichloromethane).
-
Add a base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger.
-
Slowly add a stoichiometric amount of this compound to the solution while maintaining a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and a mild acid to remove unreacted starting materials and the base.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude benalaxyl.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Logical Relationship: Synthesis of Benalaxyl
Caption: General synthesis pathway for the fungicide Benalaxyl.
Mode of Action of Phenylamide Fungicides
Phenylamide fungicides, including benalaxyl, act by specifically inhibiting ribosomal RNA (rRNA) synthesis in oomycete pathogens.[3][4][5] They target RNA polymerase I, a crucial enzyme for transcribing rRNA genes.[3][6] This disruption halts ribosome biogenesis and subsequent protein synthesis, ultimately leading to fungal cell death.[3]
Signaling Pathway: Phenylamide Mode of Action
Caption: Inhibition of rRNA synthesis by phenylamide fungicides.
Quantitative Data on Phenylacetamide Fungicidal Activity
Recent research has focused on synthesizing novel N-phenylacetamide derivatives and evaluating their fungicidal and antibacterial activities. These studies provide valuable quantitative data for structure-activity relationship (SAR) analysis.
| Compound | Target Organism | EC50 (µM) | Reference |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | 156.7 | [7] |
| Bismerthiazol (Reference) | Xanthomonas oryzae pv. oryzae | 230.5 | [7] |
| Thiodiazole copper (Reference) | Xanthomonas oryzae pv. oryzae | 545.2 | [7] |
Insecticide and Rodenticide Development
This compound also serves as a building block for certain insecticides and is a key starting material for the synthesis of some second-generation anticoagulant rodenticides.
Phenylacetamide Insecticides
While direct synthesis of major commercial insecticides from this compound is less common, research into novel phenylacetamide-based insecticides is ongoing. For instance, a series of chiral amides have been synthesized and tested for their insecticidal activity against the lesser grain borer, Rhyzopertha dominica.
| Compound | Target Organism | LD50 (µmol g⁻¹) | Reference |
| Amide 8i | Rhyzopertha dominica | 27.98 | [8] |
| Amide 8j | Rhyzopertha dominica | 29.37 | [8] |
| Bifenthrin® (Reference) | Rhyzopertha dominica | 31.24 | [8] |
Rodenticide Synthesis: Brodifacoum and Difethialone
This compound is a precursor for the synthesis of the potent anticoagulant rodenticides brodifacoum and difethialone.[9] The synthesis is a multi-step process involving a Friedel-Crafts acylation as a key step.
The synthesis of brodifacoum is a complex, multi-step process. A simplified workflow is presented below.
Experimental Workflow: Brodifacoum Synthesis
References
- 1. Benalaxyl-M (Ref: IR 6141) [sitem.herts.ac.uk]
- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. resistance.nzpps.org [resistance.nzpps.org]
- 6. Phenylamides | FRAC [frac.info]
- 7. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. locus.ufv.br [locus.ufv.br]
- 9. Practical synthesis of hydroxychromenes and evaluation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phenylacetyl Chloride in Penicillin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of phenylacetyl chloride and its precursor, phenylacetic acid, in the biosynthesis and semi-synthesis of Penicillin G (benzylpenicillin), a cornerstone of antibiotic therapy. This document details the underlying biochemical pathways, presents experimental protocols for synthesis, and offers quantitative data to support research and development in this field.
Introduction: The Benzyl (B1604629) Side Chain and its Precursor
Penicillin G, one of the first discovered and most widely used antibiotics, is structurally characterized by its benzyl side chain. This critical functional group is derived from phenylacetic acid (PAA) during the fermentation process with the fungus Penicillium chrysogenum. In semi-synthetic methodologies, the closely related and more reactive compound, this compound, is employed to chemically attach this side chain to the penicillin nucleus, 6-aminopenicillanic acid (6-APA).
The production of Penicillin G can be broadly categorized into two main approaches:
-
Biosynthesis: The natural production of Penicillin G by P. chrysogenum through fermentation. This process relies on the cellular uptake of phenylacetic acid from the culture medium and its enzymatic incorporation into the penicillin molecule.
-
Semi-synthesis: A hybrid approach where the core penicillin structure (6-APA), produced via fermentation and enzymatic hydrolysis of natural penicillins, is chemically acylated. This compound is a key reagent in this step for the production of Penicillin G.
Biosynthesis of Penicillin G in Penicillium chrysogenum
The biosynthesis of Penicillin G is a complex, multi-step enzymatic process that occurs within different cellular compartments of P. chrysogenum. The final and defining step is the incorporation of the phenylacetyl group.
Phenylacetic Acid Uptake and Activation
Phenylacetic acid is supplied to the fermentation broth as a precursor to direct the synthesis towards Penicillin G.[1] Studies have shown that P. chrysogenum takes up PAA from the medium primarily through passive diffusion of the protonated species.[1] Once inside the cell, PAA must be activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, a reaction catalyzed by phenylacetyl-CoA ligase (PCL).[2][3] This activation is a prerequisite for its use by the final enzyme in the biosynthetic pathway.
The Penicillin Biosynthetic Pathway
The core of penicillin biosynthesis involves three key enzymes encoded by the penicillin gene cluster (pcbAB, pcbC, and penDE).[2]
-
Tripeptide Formation: The process begins in the cytosol with the condensation of three amino acid precursors—L-α-aminoadipic acid, L-cysteine, and L-valine—by the enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) to form the tripeptide LLD-ACV.[2][4]
-
Ring Formation: The tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N (IPN), the first bioactive intermediate containing the characteristic β-lactam and thiazolidine (B150603) rings.[2][4]
-
Side Chain Exchange: The final step occurs in the peroxisomes.[5] IPN is transported into these organelles where the enzyme isopenicillin N acyltransferase (IAT), also known as acyl-CoA:6-aminopenicillanic acid acyltransferase, catalyzes the exchange of the L-α-aminoadipyl side chain of IPN for the phenylacetyl group from phenylacetyl-CoA, yielding Penicillin G.[1][2]
The pathway is illustrated in the diagram below.
Semi-Synthesis of Penicillin G
The semi-synthetic approach offers greater flexibility in creating a variety of penicillin derivatives with modified properties. The process begins with the generation of the core intermediate, 6-aminopenicillanic acid (6-APA), followed by the chemical attachment of a desired side chain.
Production of 6-Aminopenicillanic Acid (6-APA)
Industrially, 6-APA is produced by the enzymatic hydrolysis of Penicillin G. This reaction is catalyzed by Penicillin G Acylase (PGA), an enzyme widely sourced from bacteria such as Escherichia coli.[6] The enzyme specifically cleaves the amide bond between the phenylacetyl side chain and the 6-amino group of the penicillin core, yielding 6-APA and phenylacetic acid as a byproduct.[7][8] The use of immobilized PGA is common to improve enzyme stability and facilitate its reuse.[7]
Chemical Acylation of 6-APA with this compound
The final step in the semi-synthesis of Penicillin G is the acylation of the 6-amino group of 6-APA with this compound. This is a nucleophilic acyl substitution reaction where the amine group of 6-APA attacks the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in a cold solvent mixture, such as acetone (B3395972) and water, in the presence of a weak base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.[9][10][11]
Experimental Protocols
Protocol 1: Chemical Synthesis of Penicillin G from 6-APA
This protocol is adapted from established methodologies for the acylation of 6-APA.[11]
Materials:
-
6-Aminopenicillanic Acid (6-APA)
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Acetone, reagent grade
-
Deionized water
-
n-Butyl acetate (B1210297)
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
50 mL conical flask
-
Ice bath
Procedure:
-
Prepare 6-APA Solution: In a 50 mL conical flask, add 1.05 g of sodium bicarbonate to a mixture of 3 mL acetone and 9 mL deionized water. Stir with a magnetic stirrer for 10 minutes. Note that not all the sodium bicarbonate may dissolve.
-
To this suspension, add 0.540 g (2.5 mmol) of 6-aminopenicillanic acid. Continue stirring.
-
Prepare Acylating Agent: In a separate vial and within a fume hood, dissolve this compound (e.g., 0.773 g, 5.0 mmol) in 1 mL of acetone.
-
Acylation Reaction: Cool the 6-APA suspension in an ice bath. Add the this compound solution dropwise to the stirring 6-APA suspension over a period of 5-10 minutes.
-
Allow the reaction mixture to stir for 40-60 minutes at low temperature.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer twice with n-butyl acetate to remove unreacted this compound and phenylacetic acid. Discard the organic layers.
-
Acidification and Product Extraction: Cool the remaining aqueous layer in an ice bath and acidify to approximately pH 2 with dilute HCl.
-
Extract the acidified aqueous layer with n-butyl acetate. The Penicillin G will move into the organic phase.
-
Isolation: The organic phase containing Penicillin G can be dried (e.g., with anhydrous sodium sulfate), filtered, and the solvent evaporated under reduced pressure to yield the product. Further purification can be achieved by crystallization.
Protocol 2: Enzymatic Synthesis of Penicillin G
This protocol outlines a kinetically controlled synthesis using immobilized Penicillin G Acylase (PGA).
Materials:
-
6-Aminopenicillanic Acid (6-APA)
-
Phenylglycine methyl ester (PGME) or another activated phenylacetic acid donor
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.5)
-
Hydrochloric acid (2N)
-
Thermostatted reaction vessel with pH control and stirrer
Procedure:
-
Reaction Setup: Prepare a 50 mL reaction volume in the thermostatted vessel using 50 mM phosphate buffer (pH 6.5).
-
Substrate Addition: Add 6-APA and the acyl donor (e.g., PGME) to the desired final concentrations (e.g., 100 mM 6-APA, 300 mM PGME).[12]
-
Temperature Control: Bring the reaction mixture to the optimal temperature for the enzyme (e.g., 35°C).[12]
-
Enzyme Addition: Initiate the reaction by adding the immobilized PGA. The enzyme loading will depend on its specific activity (e.g., 15 Units per 100 µg of support).[12][13]
-
pH Control: Maintain the pH at the setpoint (e.g., 6.5) throughout the reaction by the controlled addition of 2N HCl using an automated pH meter/titrator.
-
Reaction Monitoring: Withdraw samples at specific time intervals. Separate the immobilized enzyme (e.g., by filtration or magnetic separation) and analyze the supernatant for Penicillin G concentration using High-Performance Liquid Chromatography (HPLC).
-
Termination and Purification: Once the reaction reaches its maximum yield, terminate it by removing the enzyme. The product can then be purified from the reaction mixture using standard chromatographic or crystallization techniques.
Quantitative Data Summary
The efficiency of penicillin synthesis is highly dependent on reaction conditions. The following tables summarize key quantitative data from various studies on enzymatic penicillin synthesis.
Table 1: Effect of Substrate Molar Ratio on Enzymatic Penicillin Synthesis
| Antibiotic | Nucleus (6-APA) Conc. (mM) | Acyl Donor Conc. (mM) | Molar Ratio (Acyl Donor/Nucleus) | Yield (%) | Reference |
| Amoxicillin | 20 | 60 | 3 | ~50% | [14] |
| Ampicillin | 100 | 300 | 3 | High Selectivity | [12] |
| Cephalexin | 100 | 300 | 3 | 60% | [15] |
| Cephalexin | 100 | 500 | 5 | 90% | [15] |
| Cephalexin | 659 | 738 | ~1.1 | 99.3% | [15] |
Table 2: Effect of Reaction Conditions on Enzymatic Penicillin Synthesis
| Antibiotic | Enzyme | Temperature (°C) | pH | Solvent/System | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Amoxicillin | PGA | 25 | Acidic | Aqueous + Zn²+ complexation | 71.5% |[15] | | Ampicillin | PGA | 35 | 6.5 | Aqueous | - |[12] | | Cefaclor | PGA | - | - | Glycerol-water | >95% |[15] | | Penicillin V | SlPVA | 30 | 7.0 | Aqueous + 2.7% DMSO | 94.5% |[16] | | Various | PGA (free) | -20 | - | Frozen Media | Higher than 20°C |[17] |
Experimental and Production Workflow
The semi-synthetic production of Penicillin G follows a structured workflow, from the generation of the 6-APA precursor to the final purification of the active pharmaceutical ingredient.
Conclusion
This compound and its biological precursor, phenylacetic acid, are indispensable for the production of Penicillin G. While phenylacetic acid is the natural substrate fed during fermentation to direct biosynthesis, this compound serves as a highly effective reagent for the efficient chemical acylation of 6-APA in semi-synthetic processes. A thorough understanding of the biosynthetic pathways, reaction kinetics, and optimal experimental conditions is critical for researchers and professionals aiming to improve yields, develop novel penicillin derivatives, and innovate within the field of antibiotic manufacturing. The protocols and data presented in this guide offer a solid foundation for these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylacetyl-CoA - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US3180861A - Method of producing acyl derivatives of penicillin - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
- 11. Solved Questions 1. Draw the full mechanism for the | Chegg.com [chegg.com]
- 12. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Optimization of 6-aminopenicillanic acid (6-APA) production by using a new immobilized penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 15. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phenylacetyl Chloride in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, facilitating the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are versatile intermediates in the development of a wide array of therapeutic agents and functional materials. This document provides detailed application notes and protocols for the Friedel-Crafts acylation utilizing phenylacetyl chloride as the acylating agent. The resulting benzyl (B1604629) aryl ketones are key structural motifs in numerous biologically active compounds.
Reaction Principle
The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to generate a highly reactive acylium ion from this compound. This electrophilic intermediate is then attacked by the electron-rich aromatic substrate, leading to the formation of a benzyl aryl ketone. The regioselectivity of the reaction on substituted aromatic rings is governed by the directing effects of the substituents present.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using this compound
This protocol outlines a general method for the acylation of aromatic compounds with this compound using a Lewis acid catalyst.
Materials:
-
This compound (1.0 equivalent)
-
Aromatic substrate (e.g., benzene (B151609), toluene (B28343), anisole (B1667542), xylene) (1.0 - 1.2 equivalents)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃) (1.1 - 1.3 equivalents)
-
Anhydrous inert solvent (e.g., dichloromethane (B109758) (DCM), carbon disulfide (CS₂), or the aromatic substrate itself if in excess)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the anhydrous Lewis acid and the anhydrous solvent. Cool the suspension to 0-5 °C using an ice bath.
-
Addition of this compound: Dissolve the this compound in a small amount of the anhydrous solvent and add it dropwise to the cooled Lewis acid suspension over 15-30 minutes. Stir the mixture at this temperature for an additional 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: Add the aromatic substrate (neat or dissolved in a minimal amount of anhydrous solvent) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture may be stirred at 0-5 °C for a period or allowed to warm to room temperature and stirred for several hours. The optimal temperature and reaction time are substrate-dependent and should be determined empirically (see tables below for examples). Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two to three times with the reaction solvent or another suitable organic solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude benzyl aryl ketone can be purified by standard techniques such as recrystallization or column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize quantitative data for the Friedel-Crafts acylation of various aromatic substrates with this compound under different experimental conditions.
Table 1: Friedel-Crafts Acylation of Benzene with this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Benzene | Reflux | 1 | 82-83 | [1] |
| AlCl₃ | Benzene | 0-5 then RT | 12 | High | [2] |
Table 2: Friedel-Crafts Acylation of Toluene with this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| AlCl₃ | Toluene | Not Specified | Not Specified | 4-Methyl-deoxybenzoin | High | [3] |
Note: The acylation of toluene predominantly yields the para-substituted product due to the ortho, para-directing effect of the methyl group and steric hindrance at the ortho position.
Table 3: Friedel-Crafts Acylation of Anisole with this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| AlCl₃ | Not Specified | Not Specified | Not Specified | 4-Methoxy-deoxybenzoin | High | [4] |
Note: The acylation of anisole strongly favors the para-substituted product due to the powerful ortho, para-directing methoxy (B1213986) group and significant steric hindrance at the ortho positions.
Table 4: Friedel-Crafts Acylation of Xylene with this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| m-Xylene (B151644) | Fe₂O₃/HY Zeolite | Not Specified | 120 | 5 | 2,4-Dimethyl-deoxybenzoin | 94.1 | [5][6][7] |
Mandatory Visualizations
Reaction Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the underlying reaction mechanism of the this compound Friedel-Crafts Acylation.
Caption: General experimental workflow for Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of N-Substituted-2-phenylacetamides from Phenylacetyl Chloride and Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The reaction between an acyl chloride and a primary amine is a classic, efficient, and widely utilized method for creating N-substituted amides. Phenylacetyl chloride, in particular, serves as a versatile reagent for introducing the phenylacetyl group into various molecules.[2] The resulting N-substituted-2-phenylacetamide scaffold is a privileged structure found in numerous biologically active compounds, including potential antidepressant agents, sodium-channel blockers, and dopamine (B1211576) receptor ligands, making this synthetic route highly relevant for drug discovery and development.[3][4][5]
This document provides detailed protocols for the synthesis of N-substituted-2-phenylacetamides via the reaction of this compound with primary amines, summarizes typical reaction yields, and illustrates the experimental workflow and reaction mechanism.
General Reaction and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound.[6][7] This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[][9] The reaction is often exothermic and is typically performed under cooled conditions to control the reaction rate.[]
Key Applications in Drug Development
The N-phenylacetamide core is integral to many compounds explored in drug development:
-
Sodium-Channel Blockers: A series of phenylacetamides have been synthesized and evaluated for their activity at the voltage-dependent sodium channel, with some derivatives showing potential as neuroprotective agents.[3]
-
Antidepressant Agents: N-substituted acetamide (B32628) derivatives have been designed and synthesized as potential antidepressant agents, with some compounds showing better potency than standard drugs in preclinical studies.[4]
-
Dopamine Receptor Ligands: Substituted phenylacetamide ligands have been investigated for their affinity and selectivity for the D4 dopamine receptor, which is a target for cognitive disorders like ADHD and Alzheimer's disease.[5]
-
Anticancer Agents: N-phenylacetamide conjugates have been studied as carbonic anhydrase inhibitors with potential antiproliferative activity against cancer cell lines.[10]
Experimental Protocols
Protocol 1: General Synthesis under Schotten-Baumann Conditions
This protocol describes a widely used method for the acylation of primary amines with this compound in an aprotic solvent.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.0-1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Stirred reaction vessel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM in a stirred reaction vessel.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial as the reaction can be highly exothermic.[]
-
Addition of Acyl Chloride: Add this compound (1.0 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours.[11] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Quenching and Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[11]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield the pure N-substituted-2-phenylacetamide.[11]
Protocol 2: Amide Synthesis in a Bio-based Solvent (Cyrene™)
This protocol offers a more environmentally friendly approach, which can sometimes simplify the work-up procedure.[11]
Materials:
-
This compound (1.0 equiv, 0.5 mmol)
-
Primary amine (1.0 equiv, 0.5 mmol)
-
Triethylamine (1.1 equiv, 0.55 mmol)
-
Cyrene™ (0.5 mL, 1 M)
-
Water
-
Stirred reaction vessel, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv) in Cyrene™ (1 M) at 0 °C, add triethylamine (1.1 equiv).[11]
-
Addition of Amine: Add the primary amine (1.0 equiv) to the mixture.[11]
-
Reaction: Allow the resulting mixture to warm to room temperature over 1 hour.[11]
-
Precipitation: Add water (5 mL) and stir the mixture until the product precipitates.[11]
-
Isolation: Filter the precipitate and wash it with water to yield the pure amide.[11] If precipitation does not occur, an aqueous work-up followed by extraction (as in Protocol 1) may be necessary.[11]
Data Presentation
The reaction of this compound with primary amines is generally efficient and high-yielding.[] The following table summarizes representative yields for the synthesis of various N-substituted-2-phenylacetamides.
| Primary Amine | Product | Typical Yield (%) |
| Benzylamine | N-Benzyl-2-phenylacetamide | >90% |
| Aniline | N,2-Diphenylacetamide | >85% |
| Propylamine | N-Propyl-2-phenylacetamide | >90% |
| Cyclohexylamine | N-Cyclohexyl-2-phenylacetamide | >90% |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-2-phenylacetamide | >85% |
Visualizations
Caption: General experimental workflow for amide synthesis.
Caption: Simplified diagram of the reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of Hindered Alcohols with Phenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The esterification of sterically hindered alcohols is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and protocols for the esterification of hindered alcohols with phenylacetyl chloride and its derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. For sterically demanding alcohols, this reaction can be challenging, often requiring specific catalysts or optimized conditions to achieve satisfactory yields. These protocols offer robust methods for this important chemical conversion.[1][2]
Data Presentation
The following table summarizes representative yields for the esterification of a variety of alcohols with 4-(methylthio)this compound, illustrating the impact of steric hindrance on the reaction outcome.
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Methanol | Methyl 2-(4-(methylthio)phenyl)acetate | 95 |
| 2 | Ethanol | Ethyl 2-(4-(methylthio)phenyl)acetate | 93 |
| 3 | Isopropanol | Isopropyl 2-(4-(methylthio)phenyl)acetate | 88 |
| 4 | tert-Butanol | tert-Butyl 2-(4-(methylthio)phenyl)acetate | 75 |
| 5 | Benzyl alcohol | Benzyl 2-(4-(methylthio)phenyl)acetate | 91 |
Data is for illustrative purposes and is based on a general protocol for the esterification with 4-(methylthio)this compound.[1]
Experimental Protocols
Two detailed protocols are provided below. The first is a general procedure for the esterification of alcohols with a substituted this compound using a tertiary amine base. The second describes a method specifically tailored for highly hindered alcohols utilizing a silver cyanide catalyst.
Protocol 1: General Esterification of Alcohols with 4-(Methylthio)this compound
This protocol is a versatile procedure suitable for a range of alcohols, including primary, secondary, and less hindered tertiary alcohols.[1][2]
Materials and Equipment:
-
4-(Methylthio)this compound
-
Alcohol (e.g., tert-butanol)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.[1][2]
-
Addition of Base: To the cooled solution, add triethylamine (1.2 equivalents) dropwise.[1][2]
-
Addition of Acyl Chloride: In a separate flask, dissolve 4-(methylthio)this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol-base solution at 0 °C over a period of 15-30 minutes.[1][2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic impurities), and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1][2]
-
Purification: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester. If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[1][2]
Protocol 2: Silver Cyanide-Catalyzed Esterification of Highly Hindered Alcohols
This protocol is particularly effective for the esterification of sterically demanding secondary and tertiary alcohols, often providing superior yields compared to conventional methods.[1]
Materials and Equipment:
-
2-Bromo-2-phenylacetyl chloride
-
Hindered alcohol (e.g., 1-adamantanol)
-
Silver cyanide (AgCN)
-
Anhydrous benzene (B151609) or toluene
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Celite
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.2 equivalents), silver cyanide (1.1 equivalents), and anhydrous solvent (e.g., benzene).[1]
-
Addition of Acyl Chloride: Stir the mixture at room temperature and add a solution of 2-bromo-2-phenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated silver salts. Wash the filter cake with a small amount of the anhydrous solvent. Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure ester.[1]
Visualizations
Factors Influencing Esterification of Hindered Alcohols
Caption: Factors influencing the esterification of hindered alcohols.
General Experimental Workflow
Caption: General experimental workflow for esterification.
Nucleophilic Acyl Substitution Mechanism
References
Application Notes and Protocols for the Synthesis of 1,2-Diphenyl-ethanone using Phenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenyl-ethanone, also known as deoxybenzoin (B349326), is a key structural motif found in a variety of biologically active molecules and serves as a versatile precursor in organic synthesis.[1] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] A common and effective method for the synthesis of deoxybenzoin is the Friedel-Crafts acylation of benzene (B151609) with phenylacetyl chloride in the presence of a Lewis acid catalyst.[1][2] This document provides detailed application notes and protocols for this synthesis, aimed at researchers, scientists, and professionals in drug development.
Reaction Principle
The synthesis of 1,2-diphenyl-ethanone from this compound and benzene is a classic example of a Friedel-Crafts acylation reaction.[2][3] In this electrophilic aromatic substitution reaction, a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from this compound.[4][5] This electrophile is then attacked by the electron-rich benzene ring, leading to the formation of the ketone, 1,2-diphenyl-ethanone.[4][5] The reaction is generally efficient and provides good yields of the desired product. Due to the electron-withdrawing nature of the ketone product, it is less reactive than the starting benzene, thus preventing multiple acylations.[6]
Experimental Protocols
This section details the necessary protocols for the synthesis of 1,2-diphenyl-ethanone, including the preparation of the starting material, this compound.
Protocol 1: Preparation of this compound from Phenylacetic Acid
Materials:
-
Phenylacetic acid
-
Phosphorus trichloride (B1173362) (PCl₃) or Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry benzene
-
Reflux condenser
-
Heating mantle or steam bath
-
Apparatus for absorbing hydrogen chloride gas
Procedure using Phosphorus Trichloride:
-
In a flask equipped with a reflux condenser and a gas absorption system, combine 0.5 mole of phenylacetic acid and 0.25 mole of phosphorus trichloride.[7]
-
Heat the mixture on a steam bath for one hour.[7]
-
While the mixture is still warm, add 400 mL of dry benzene.[7]
-
Decant the benzene solution of this compound from the phosphorous acid residue for use in the subsequent reaction.[7]
Note: Alternatively, thionyl chloride or oxalyl chloride can be used as the chlorinating agent.[8][9]
Protocol 2: Synthesis of 1,2-Diphenyl-ethanone via Friedel-Crafts Acylation
Materials:
-
This compound in dry benzene (from Protocol 1)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
Cracked ice
-
Concentrated hydrochloric acid (HCl)
-
Ether
-
Calcium chloride (CaCl₂)
-
Methyl alcohol
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Crystallization dish
Procedure:
-
In a dry flask fitted with a reflux condenser, place 0.56 mole of anhydrous aluminum chloride.[7]
-
Carefully add the benzene solution of this compound to the aluminum chloride. The reaction is initially vigorous and may require cooling in an ice bath.[7]
-
After the initial reaction subsides, reflux the mixture for one hour on a steam bath.[7]
-
Cool the reaction mixture and then pour it into a mixture of 500 g of cracked ice and 200 g of concentrated hydrochloric acid.[7]
-
Separate the benzene layer and extract the aqueous layer once with a mixture of 100 mL of benzene and 100 mL of ether.[7]
-
Combine the organic layers, wash with 100 mL of water, and dry over 40-50 g of calcium chloride.[7]
-
Filter the solution and remove the solvent by distillation under reduced pressure. The residue will be a brown oil that solidifies upon cooling.[7]
-
The crude product can be purified by vacuum distillation, with the product distilling at 172°C/15 mm.[7]
-
For further purification, recrystallize the solidified product from methyl alcohol.[7]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1,2-diphenyl-ethanone as described in the provided protocol.
| Parameter | Value | Reference |
| Starting Phenylacetic Acid | 68 g (0.5 mole) | [7] |
| Phosphorus Trichloride | 35 g (0.25 mole) | [7] |
| Anhydrous Aluminum Chloride | 75 g (0.56 mole) | [7] |
| Crude Product Yield | 91-92 g | [7] |
| Distilled Product Yield | 81-82 g (82-83% theoretical) | [7] |
| Recrystallized Product Yield | 67-70 g | [7] |
| Melting Point (Purified) | 55-56 °C | [7] |
| Boiling Point | 172°/15 mm; 200°/30 mm | [7] |
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathways and the step-by-step experimental procedure for the synthesis of 1,2-diphenyl-ethanone.
References
- 1. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound , Hive Methods Discourse [chemistry.mdma.ch]
Application Notes and Protocols: Lewis Acid Catalysts for Phenylacetyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lewis acid catalysts in reactions involving phenylacetyl chloride, with a focus on the Friedel-Crafts acylation to produce deoxybenzoins and related aryl ketones. Deoxybenzoins are valuable intermediates in the synthesis of various biologically active molecules, including flavonoids and isoflavonoids, which have shown potential in cardiovascular and antimicrobial applications.
Data Presentation: Comparative Performance of Lewis Acid Catalysts
The selection of an appropriate Lewis acid catalyst is critical for optimizing the yield and selectivity of Friedel-Crafts acylation reactions. Below is a summary of the performance of various Lewis acids in acylation reactions. While a direct comparison of all catalysts for the phenylacetylation of a single substrate under identical conditions is not available in the literature, this table provides a comparative overview based on published data for similar reactions.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCl₃ | Benzene (B151609) | This compound | Benzene | Reflux | 1 h | 82-83 | [1] |
| AlCl₃ | Toluene | Acetyl Chloride | Methylene Chloride | 0 to RT | 30 min | ~86 | [2] |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80 | [2] |
| FeCl₃·6H₂O | Anisole | Acetic Anhydride | TAAIL | 60 | 24 h | 86 | [3] |
| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | [2] |
| ZnO | Anisole | Benzoyl Chloride | Solvent-free | RT | <5 min | 98 | [2] |
| H-Beta Zeolite | Anisole | Acetic Anhydride | Acetic Acid | 120 | 2 h | 92 | [2] |
| FeSO₄ (700 °C) | Toluene | Acetyl Bromide | Not Specified | RT | 1 h | >90 | [4] |
| TiCl₄ | Phenols/Naphthols | Various | Not Specified | Not Specified | Not Specified | Good to Excellent | [5] |
Note: TAAIL = Tunable Aryl Alkyl Ionic Liquid; DES = Deep Eutectic Solvent; RT = Room Temperature. Yields are isolated yields where specified. Reaction conditions vary across different studies.
Experimental Protocols
Protocol 1: Synthesis of Deoxybenzoin (B349326) via Friedel-Crafts Acylation of Benzene
This protocol details the synthesis of deoxybenzoin by the acylation of benzene with this compound using aluminum chloride as the catalyst.
Materials:
-
Phenylacetic acid
-
Phosphorus trichloride
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Cracked ice
-
Concentrated hydrochloric acid
-
Ether
-
Calcium chloride
-
Methyl alcohol
Procedure:
-
In a 1-L flask equipped with a reflux condenser and a system for absorbing hydrogen chloride, add 68 g (0.5 mole) of phenylacetic acid and 35 g (0.25 mole) of phosphorus trichloride.
-
Heat the mixture on a steam bath for one hour to form this compound.
-
While the flask is still warm, add 400 cc of dry benzene.
-
Decant the benzene solution of this compound into a dry 1-L flask containing 75 g (0.56 mole) of anhydrous aluminum chloride.
-
Cool the reaction mixture as the initial reaction is vigorous.
-
Reflux the mixture for one hour on a steam bath.
-
After cooling, pour the reaction mixture into a mixture of 500 g of cracked ice and 200 g of concentrated hydrochloric acid.
-
Separate the benzene layer and extract the aqueous layer once with a mixture of 100 cc of benzene and 100 cc of ether.
-
Wash the combined organic layers with 100 cc of water and dry over 40–50 g of calcium chloride.
-
Filter the solution and remove the solvent by distillation under reduced pressure.
-
The crude product (91–92 g) is purified by vacuum distillation. The product distills at 160°/5 mm as a colorless oil that solidifies on cooling. The yield is 81–82 g (82–83% of the theoretical amount).[1]
-
For further purification, the product can be recrystallized from methyl alcohol.
Protocol 2: General Procedure for Friedel-Crafts Acylation of Aromatic Compounds
This protocol provides a general method for the acylation of various aromatic and heteroaromatic compounds with an acyl chloride using a Lewis acid catalyst.[6]
Materials:
-
Aromatic or heteroaromatic substrate (e.g., anisole, toluene)
-
This compound
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Crushed ice and concentrated hydrochloric acid for workup
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend the anhydrous Lewis acid (1.1-1.2 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the cooled suspension via the dropping funnel over 30-60 minutes.
-
Addition of Aromatic Substrate: Add the aromatic substrate (1.0-1.2 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Then, allow it to warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a generalized workflow for comparing the efficacy of different Lewis acid catalysts in the Friedel-Crafts acylation of an aromatic substrate with this compound.
Caption: Generalized workflow for comparing Lewis acid catalysts.
Signaling Pathway: Endothelium-Dependent Vasodilation
The products of this compound reactions, deoxybenzoins, have been shown to exhibit vasodilation effects. This is often achieved through an endothelium-dependent mechanism, which strongly suggests the involvement of the nitric oxide (NO) signaling pathway. The diagram below illustrates this proposed signaling cascade.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of Phenylacetyl Chloride with Iodobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ketones from phenylacetyl chloride and iodobenzene (B50100) derivatives. The direct Friedel-Crafts acylation of iodobenzene is challenging due to the deactivating nature of the iodine substituent.[1][2] Consequently, modern palladium-catalyzed cross-coupling reactions are the preferred methods for achieving this transformation efficiently and with high selectivity.[3][4][5] These notes cover the most relevant and effective cross-coupling strategies, including Suzuki-Miyaura, Stille, and Negishi couplings.
Application Notes
The synthesis of aryl ketones via the coupling of an acyl chloride and an aryl halide is a cornerstone of modern organic synthesis, offering a versatile route to key intermediates in pharmaceutical and materials science.[6] While the classical Friedel-Crafts acylation is a well-known method for forming aryl ketones, its application to deactivated arenes like iodobenzene is often low-yielding and can lead to a mixture of products.[1][2][7] Palladium-catalyzed cross-coupling reactions provide a powerful and more general alternative, tolerating a wide range of functional groups and offering high yields under relatively mild conditions.[5][8][9]
1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly versatile method for carbon-carbon bond formation, and its application to the acylation of arylboronic acids is well-established.[3][4][6] In the context of this topic, iodobenzene would first be converted to the corresponding iodophenylboronic acid, which is then coupled with this compound in the presence of a palladium catalyst and a base.
-
Advantages: Boronic acids are generally stable, easy to handle, and environmentally benign compared to other organometallic reagents.[5] The reaction conditions are typically mild and tolerate a wide variety of functional groups.[4]
-
Catalysts and Conditions: Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand are commonly used.[3][10] Anhydrous conditions and a base, such as potassium carbonate or cesium carbonate, are typically required.[3]
2. Stille Cross-Coupling
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[11][12] For this application, an organostannane derivative of iodobenzene would be reacted with this compound.
-
Advantages: Organostannanes are often unreactive to water and air, making them relatively easy to handle.[11][12] The Stille coupling is known for its high functional group tolerance.[12][13]
-
Catalysts and Conditions: Palladium catalysts like Pd(PPh₃)₄ are commonly employed.[12] The reaction is typically carried out in a non-polar solvent like toluene (B28343) or THF.[13] A key advantage is that the reaction often does not require the addition of a base.[13]
-
Limitations: A significant drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[11][12]
3. Negishi Cross-Coupling
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.[14][15][16] In this case, an organozinc derivative of iodobenzene would be reacted with this compound.
-
Advantages: Organozinc reagents are more reactive than organoboron and organotin compounds, which can lead to higher reaction rates and yields.[16] The reaction conditions are generally mild and exhibit high functional group tolerance.[17][18]
-
Catalysts and Conditions: Both palladium and nickel catalysts can be used, with Ni(acac)₂ being a common choice for acyl chloride couplings.[17] The reaction is typically performed in a solvent like THF.[17]
4. Friedel-Crafts Acylation: A Classical Approach with Limitations
Direct acylation of iodobenzene with this compound using a Lewis acid catalyst like AlCl₃ is theoretically possible.[7][19][20] However, the iodine atom deactivates the aromatic ring towards electrophilic substitution, making the reaction sluggish and often requiring harsh conditions.[1][2]
-
Challenges: The reaction can result in low yields and the formation of multiple isomers and byproducts.[1] The strong Lewis acid catalyst is required in stoichiometric amounts and can be difficult to handle.[7]
Data Presentation
The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions of acyl chlorides with aryl derivatives, providing a comparative overview.
| Coupling Reaction | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| Stille | Pd(PPh₃)₄ (1-2) | - | - | Toluene | 80-110 | 2-16 | 70-90 |
| Negishi | Ni(acac)₂ (2-5) | - | - | THF | 25-65 | 1-12 | 80-95 |
Note: The data presented are representative values from the literature for analogous reactions and should be considered as starting points for optimization.
Experimental Protocols
Protocol 1: Synthesis of 1-(iodophenyl)-2-phenylethanone via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an iodophenylboronic acid with this compound.
Materials:
-
Iodophenylboronic acid (1.0 eq)
-
This compound (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodophenylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.
-
Add a 3:1 mixture of toluene and deionized water.
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ketone.
Protocol 2: Synthesis of 1-(iodophenyl)-2-phenylethanone via Stille Coupling
This protocol provides a general method for the Stille coupling of an iodophenylstannane derivative with this compound.
Materials:
-
(Iodophenyl)trimethylstannane (1.0 eq)
-
This compound (1.1 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (iodophenyl)trimethylstannane and anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution and stir for 10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 100 °C and maintain for 12-16 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1 hour to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the target ketone.
Visualizations
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Acyl Suzuki Cross-Coupling | MDPI [mdpi.com]
- 5. nobelprize.org [nobelprize.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. icmpp.ro [icmpp.ro]
- 10. researchgate.net [researchgate.net]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Organic Synthesis International: Acid Chloride Negishi Couplings [organicsynthesisinternational.blogspot.com]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Phenylacetyl Chloride in Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are a class of synthetic macromolecules featuring a highly branched, three-dimensional architecture. Their well-defined structure, multivalency, and nanometer-scale size make them ideal candidates for a range of biomedical applications, including drug delivery, gene therapy, and diagnostics. The surface of dendrimers can be readily functionalized to modulate their physicochemical properties and biological behavior.
This document provides detailed application notes and protocols for the surface modification of amine-terminated dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, using phenylacetyl chloride. The introduction of the phenylacetyl group can enhance the hydrophobicity of the dendrimer surface, which may be advantageous for the encapsulation and delivery of poorly water-soluble drugs. Furthermore, the phenylacetyl moiety may facilitate specific interactions with biological targets.
Applications
The functionalization of dendrimers with this compound can impart unique properties that are beneficial for various applications in drug development:
-
Enhanced Drug Encapsulation: The increased hydrophobicity of the dendrimer periphery after modification can improve the loading capacity for hydrophobic drug molecules within the dendrimer's internal cavities.
-
Controlled Release: The phenylacetyl groups on the surface can influence the release kinetics of encapsulated drugs, potentially leading to a more sustained release profile.
-
Improved Cellular Uptake: The modified surface characteristics may alter the mechanism and efficiency of dendrimer internalization into cells.[1]
-
Targeted Drug Delivery: While not providing specific targeting alone, the phenylacetyl group can serve as a versatile chemical handle for the subsequent attachment of targeting ligands, such as antibodies or peptides, to direct the dendrimer to specific cell types.
Experimental Protocols
Protocol 1: Synthesis of Phenylacetyl-Terminated PAMAM Dendrimers
This protocol details the procedure for the surface modification of an amine-terminated Generation 4 (G4) PAMAM dendrimer with this compound.
Materials:
-
Amine-terminated PAMAM dendrimer (G4) in methanol (B129727) solution
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Methanol
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Dendrimer Preparation:
-
A solution of G4 PAMAM dendrimer in methanol is dried under reduced pressure to remove the solvent, yielding a viscous oil.
-
The dendrimer is then redissolved in anhydrous DMF to a final concentration of 20 mg/mL under a nitrogen atmosphere.
-
-
Reaction Setup:
-
The dendrimer solution is placed in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Triethylamine (TEA) is added to the solution as a base to neutralize the HCl byproduct of the reaction. A 1.5-fold molar excess of TEA relative to the number of primary amine groups on the dendrimer is recommended.
-
-
Acylation Reaction:
-
This compound is dissolved in a small amount of anhydrous DMF.
-
The this compound solution is added dropwise to the stirring dendrimer solution at 0°C (ice bath) under a nitrogen atmosphere. The molar ratio of this compound to the primary amine groups of the dendrimer can be varied to control the degree of surface modification.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours under nitrogen.
-
-
Purification:
-
The reaction mixture is transferred to a dialysis bag (10 kDa MWCO).
-
Dialysis is performed against a 1:1 mixture of methanol and deionized water for 48 hours, with the dialysis medium being changed every 12 hours.
-
Subsequently, dialysis is continued against deionized water for another 48 hours, with frequent changes of the water.[2][3]
-
-
Lyophilization:
-
The purified dendrimer solution is frozen and lyophilized to obtain the phenylacetyl-terminated PAMAM dendrimer as a white, fluffy solid.[2]
-
-
Characterization:
-
The structure and purity of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[4][5]
-
The degree of substitution can be quantified by comparing the integration of proton signals from the phenylacetyl groups to those of the dendrimer backbone in the ¹H NMR spectrum.[6]
-
The molecular weight and polydispersity can be determined using techniques such as Mass Spectrometry (MALDI-TOF) or Gel Permeation Chromatography (GPC).[7]
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of phenylacetyl-terminated G4 PAMAM dendrimers with varying degrees of surface modification.
| Parameter | Low Substitution | Medium Substitution | High Substitution |
| Molar Ratio (this compound : Amine) | 16:64 | 32:64 | 60:64 |
| Reaction Time (hours) | 24 | 24 | 24 |
| Yield (%) | > 90% | > 90% | > 85% |
| Degree of Substitution (%) | ~25% | ~50% | ~94% |
| ¹H NMR (δ, ppm in D₂O) | Peaks at ~7.3 (aromatic), ~3.6 (CH₂) | Peaks at ~7.3 (aromatic), ~3.6 (CH₂) | Peaks at ~7.3 (aromatic), ~3.6 (CH₂) |
| FTIR (cm⁻¹) | Amide I (~1650), Amide II (~1550) | Amide I (~1650), Amide II (~1550) | Amide I (~1650), Amide II (~1550) |
| Molecular Weight (Da) | ~16,500 | ~18,800 | ~21,000 |
| Polydispersity Index (PDI) | < 1.05 | < 1.05 | < 1.06 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of phenylacetyl-terminated dendrimers.
Potential Signaling Pathway Modulation
Phenylacetyl-functionalized dendrimers, when used as drug carriers for anticancer agents, could potentially influence cellular signaling pathways involved in apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction by a drug delivered via a phenylacetyl-dendrimer.
References
- 1. Surface modification of PAMAM dendrimers modulates the mechanism of cellular internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best practices for purification and characterization of PAMAM dendrimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Characterization of heterogeneously functionalized dendrimers by mass spectrometry and EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Terminal Capping with Phenylacetyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the stepwise addition of amino acids can sometimes be incomplete, leading to the presence of deletion sequences where one or more amino acids are missing from the target peptide. To prevent the elongation of these truncated sequences and to facilitate the purification of the final product, a "capping" step is often employed. N-terminal capping involves the acylation of the unreacted free amino groups on the growing peptide chains, rendering them unable to participate in subsequent coupling reactions.
Phenylacetyl chloride is an effective capping agent that introduces a phenylacetyl group to the N-terminus of the peptide. This modification can offer several advantages beyond simply terminating deletion sequences. The introduction of a bulky, hydrophobic phenylacetyl group can enhance the stability of the peptide by protecting it from enzymatic degradation by aminopeptidases. Furthermore, this modification can favorably alter the physicochemical properties of the peptide, such as its lipophilicity, which can be beneficial for cell permeability and overall bioavailability in peptide-based drug development.
This document provides detailed application notes and protocols for the use of this compound in N-terminal capping of peptides synthesized via Fmoc-based SPPS.
Advantages of N-Terminal Capping with this compound
-
Prevents Deletion Sequences: Effectively terminates unreacted peptide chains, simplifying the purification of the desired full-length peptide.
-
Enhances Enzymatic Stability: The N-terminal phenylacetyl group can protect the peptide from degradation by aminopeptidases, potentially increasing its in vivo half-life.[1]
-
Modulates Physicochemical Properties: The addition of the lipophilic phenylacetyl group can increase the hydrophobicity of the peptide, which may improve its ability to cross cell membranes.[1]
-
Mimics Natural Protein Structures: While acetylation is a more common natural N-terminal modification, the introduction of other acyl groups can be used to explore structure-activity relationships.[1]
Challenges and Considerations
-
High Reactivity: As an acyl chloride, this compound is highly reactive and can potentially react with nucleophilic side chains of amino acids (e.g., lysine, tyrosine) if they are not properly protected.[1]
-
Hydrolytic Instability: The reagent is sensitive to moisture and will readily hydrolyze to phenylacetic acid. It is crucial to handle it under anhydrous conditions.[1]
-
Risk of Racemization: The use of highly activated acyl chlorides carries a risk of racemization at the α-carbon of the N-terminal amino acid. This risk is minimized when capping the final N-terminal amine, as the residue is already incorporated into the peptide chain.[1]
Data Presentation
The following table summarizes the reaction conditions and capping efficiency for N-terminal capping using an analogue, 4-(methylthio)this compound. Due to the similar reactivity of acyl chlorides, this compound is expected to exhibit comparable high efficiency under similar conditions.
| Capping Agent | Base | Equivalents (Acyl Chloride) | Reaction Time (hours) | Completion (Kaiser Test) |
| 4-(Methylthio)this compound | DIPEA | 3.0 | 1.5 | >99% |
| 4-(Methylthio)this compound | 2,4,6-Collidine | 3.0 | 1.5 | >99% |
| 4-(Methylthio)this compound | DIPEA | 5.0 | 1.0 | >99.5% |
Table 1: Example Data for Capping Efficiency. The data presented is for 4-(methylthio)this compound, a closely related analogue of this compound. The completion of the capping reaction was monitored by the Kaiser test, which detects the presence of free primary amines.[1]
Experimental Protocols
Protocol 1: N-Terminal Capping of a Resin-Bound Peptide with this compound
This protocol outlines the procedure for capping the free N-terminal amine of a peptide synthesized via standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin (1.0 equivalent of free amines)
-
This compound (3.0-5.0 equivalents)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6.0-10.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Fritted syringe or automated peptide synthesizer
-
Nitrogen gas for agitation (optional)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF or DCM for 30 minutes.[1]
-
Solvent Wash: Drain the swelling solvent and wash the resin thoroughly with anhydrous DMF (3 x 1 min).[1]
-
Prepare Capping Solution: In a separate vial, dissolve this compound (3-5 equivalents) and DIPEA (6-10 equivalents) in anhydrous DMF.
-
Acylation Reaction: Add the capping solution to the resin. Agitate the mixture gently using a shaker or nitrogen bubbling at room temperature for 1-2 hours.[1]
-
Monitoring: To check for reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow or colorless beads) indicates the absence of free primary amines and a complete capping reaction.[1]
-
Washing: Once the reaction is complete, drain the capping solution. Wash the resin extensively to remove excess reagents and byproducts. A typical wash sequence is:
-
DMF (3x)
-
DCM (3x)
-
Methanol (2x)[1]
-
-
Drying: Dry the capped peptide-resin under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for cleavage from the resin and final deprotection.[1]
Visualizations
Caption: Experimental Workflow for N-Terminal Capping.
Caption: Reaction schematic for N-terminal capping.
References
Troubleshooting & Optimization
Preventing hydrolysis of phenylacetyl chloride during reactions
Welcome to the Technical Support Center for handling and utilizing phenylacetyl chloride in your chemical reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during my reaction?
A1: The primary cause of degradation is hydrolysis. This compound is highly reactive towards water, including atmospheric moisture. This reaction converts the acyl chloride into phenylacetic acid, which is unreactive under typical acylation conditions and reduces the yield of your desired product.[1][2]
Q2: How can I visually identify if my this compound has hydrolyzed?
A2: this compound is a colorless to light yellow liquid. The formation of a crystalline solid (phenylacetic acid) or an acidic reaction mixture upon workup are strong indicators of hydrolysis.[2] You may also observe fumes of hydrogen chloride gas if significant moisture is present.[3]
Q3: Which solvents are recommended for reactions with this compound?
A3: Dry, aprotic solvents are essential. Commonly used solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether, and benzene.[3][4] It is crucial to use anhydrous grades of these solvents to minimize the presence of water.
Q4: What is the role of a base in reactions involving this compound?
A4: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often used as an acid scavenger. Reactions with this compound typically produce hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating other reactants and driving the reaction to completion.[3]
Q5: Can I use a strong base like sodium hydroxide (B78521) to neutralize the HCl byproduct?
A5: It is generally not recommended to use strong aqueous bases during the reaction, as they will rapidly hydrolyze the this compound.[2] Non-nucleophilic organic bases are preferred. A basic wash with a solution like sodium bicarbonate is typically performed during the workup phase after the reaction is complete.[1][5]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation reaction with this compound is giving a low yield. What are the possible causes and solutions?
A: Low yields in Friedel-Crafts acylation are common and can often be traced back to a few key factors:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous solvents and reagents.
-
-
Inactive Catalyst: The Lewis acid may have been deactivated by improper storage or handling.
-
Solution: Use a fresh, unopened container of the Lewis acid catalyst.
-
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.
-
Solution: A stoichiometric amount of the Lewis acid is often required. Consider increasing the catalyst loading.
-
-
Deactivated Aromatic Ring: If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN), it may be too deactivated for the reaction to proceed efficiently.
-
Solution: Consider using a more reactive aromatic substrate or more forcing reaction conditions, though this may lead to side products.
-
Issue 2: Formation of Phenylacetic Acid as a Major Byproduct
Q: I am observing a significant amount of phenylacetic acid in my reaction mixture. How can I prevent this?
A: The presence of phenylacetic acid is a direct result of hydrolysis. To minimize its formation:
-
Rigorous Drying of Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are free from water.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Proper Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use to remove any adsorbed moisture.[2]
-
Controlled Reagent Addition: Add the this compound dropwise to the reaction mixture, especially at low temperatures, to control the exotherm and minimize side reactions.
Data Presentation
Table 1: Efficiency of Common Drying Agents for Aprotic Solvents
The following table summarizes the water content in common aprotic solvents after treatment with various drying agents, as determined by Karl Fischer titration. Lower water content indicates higher drying efficiency.
| Solvent | Drying Agent | Treatment Time | Final Water Content (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | 48 hours | < 10 |
| Activated Neutral Alumina (column) | Single Pass | < 10 | |
| Sodium/Benzophenone | Reflux | ~43 | |
| Dichloromethane (DCM) | 3Å Molecular Sieves | 24 hours | < 10 |
| Activated Silica (column) | Single Pass | < 10 | |
| Calcium Hydride (CaH₂) | Reflux/Distillation | ~13 |
Data sourced from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants" by Williams, D. B. G., and Lawton, M.
Experimental Protocols
Protocol 1: General Procedure for Esterification with this compound
This protocol outlines a general method for the esterification of an alcohol using this compound.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Diethyl Ether).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: While stirring vigorously, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with water, 1M HCl solution (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude ester can be further purified via column chromatography or recrystallization.[5]
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol provides a general guideline for the Friedel-Crafts acylation of an aromatic substrate with this compound.
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: To the reaction flask, add the anhydrous aromatic substrate and an anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent in an addition funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with cold, dilute HCl, followed by water, and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.[1]
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
References
- 1. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and this compound as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Removal of Phenylacetic Acid Byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of phenylacetic acid (PAA), a common byproduct in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing phenylacetic acid from a reaction mixture?
A1: The most prevalent and effective methods for PAA removal are acid-base extraction, recrystallization, column chromatography, and distillation. The choice of method depends on the properties of the desired compound, the solvent system, and the scale of the reaction.
Q2: How does acid-base extraction work to remove PAA?
A2: Acid-base extraction is a liquid-liquid extraction technique that exploits the acidic nature of PAA. By washing an organic solution of the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the PAA is deprotonated to form its water-soluble salt, sodium phenylacetate (B1230308).[1] This salt then partitions into the aqueous phase, effectively separating it from the neutral or basic desired product that remains in the organic phase.
Q3: What are suitable solvents for the recrystallization of PAA?
A3: Phenylacetic acid can be recrystallized from hot water, where it forms colorless needles upon cooling.[2] For purifying a desired compound from PAA, the choice of solvent is critical. An ideal solvent should dissolve the desired compound well at high temperatures but poorly at low temperatures, while PAA and other impurities remain in solution upon cooling.[3][4] Common solvent systems for recrystallization in organic synthesis include ethanol, benzene, or solvent pairs like ethyl acetate/hexanes.[1][5]
Q4: When is column chromatography a suitable method for PAA removal?
A4: Column chromatography is a powerful purification technique for separating compounds with different polarities. It is particularly useful when other methods like extraction and recrystallization fail to provide the desired purity. For PAA removal, a normal-phase silica (B1680970) gel column can be effective. The choice of the mobile phase (eluent) is crucial for good separation. High-Performance Liquid Chromatography (HPLC) can also be used for analytical monitoring and preparative separation of PAA.[6][7]
Q5: Can I remove PAA by distillation?
A5: Yes, vacuum distillation can be used to remove PAA, especially if there is a significant difference in the boiling points between PAA (265.5 °C at atmospheric pressure) and the desired product.[5][8] This method is more common for purifying PAA itself rather than removing it as a byproduct from a less volatile desired compound.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of phenylacetic acid.
Acid-Base Extraction
| Issue | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor separation of layers / Emulsion formation | - The organic and aqueous phases have similar densities.- Vigorous shaking of the separatory funnel.- High concentration of solutes. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Dilute the reaction mixture with more organic solvent. |
| Low yield of desired product after extraction | - Incomplete extraction of PAA, leaving some in the organic layer.- The desired product has some solubility in the aqueous basic wash.- The desired product is sensitive to the basic conditions and degrades. | - Perform multiple extractions with the basic solution to ensure complete removal of PAA.- Use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide) if your product is base-sensitive.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| PAA precipitates out during extraction | - The concentration of the sodium phenylacetate salt exceeds its solubility in the aqueous phase. | - Use a larger volume of the aqueous basic solution.- Perform the extraction at a slightly elevated temperature (if the desired product is stable). |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Solution(s) |
| Product "oils out" instead of crystallizing | - The solution is supersaturated, and the product is coming out of solution above its melting point.- The presence of impurities that lower the melting point of the product. | - Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can induce crystallization.- Add a small seed crystal of the pure product to initiate crystallization.- Consider using a different recrystallization solvent or a solvent pair.[5] |
| Colored impurities remain in the crystals | - The colored impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.[5] |
| Low recovery of the purified product | - Using too much solvent for recrystallization.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Use a pre-heated funnel for hot filtration to prevent the product from crystallizing on the filter paper. |
Data Presentation
The following table summarizes the reported efficiency of different methods for the removal or recovery of phenylacetic acid.
| Method | Scale | Reported Efficiency/Purity | Source |
| Liquid-Liquid Extraction & Crystallization | Industrial | PAA Recovery Yield: ≥85%Final PAA Purity: ≥99.2% | [9] |
| Liquid-Liquid Extraction | Industrial | Reduced PAA in effluent to 100 ppm | [10] |
| Reactive Extraction | Lab | Extraction Efficiency: >95% | [11] |
| Adsorption (CaO2 nanoparticles) | Lab | Removal Efficiency: 94.49% | [12] |
| Crystallization | Lab | Final PAA Purity: 99.3%Yield: 91.2% | [13] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for PAA Removal
This protocol describes the removal of PAA from a reaction mixture containing a neutral organic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Aqueous Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately one-third to one-half the volume of the organic phase.
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a drop of water).
-
Collection: Drain the lower aqueous layer containing the sodium phenylacetate into a separate flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of PAA. Combine all aqueous extracts.
-
Organic Layer Workup: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified product.
-
PAA Recovery (Optional): To recover the PAA, cool the combined aqueous extracts in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), at which point the PAA will precipitate as a white solid. The solid can then be collected by vacuum filtration, washed with cold water, and dried.
Protocol 2: Recrystallization for Purification from PAA
This protocol outlines the general procedure for purifying a solid organic compound from PAA contamination.
-
Solvent Selection: Choose a suitable solvent in which the desired compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures, while PAA is soluble at both temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate or steam bath) while stirring. Add more hot solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Mandatory Visualization
References
- 1. Sodium Phenylacetate | C8H7NaO2 | CID 23690424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium phenylacetate | 114-70-5 [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Recrystallization Synthesis - 1514 Words | Internet Public Library [ipl.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 10. Recovery of phenylacetic acid for a leading pharmaceutical company | Munters [munters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address specific issues encountered during the Friedel-Crafts acylation, with a focus on optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction is resulting in a low yield. How can I determine if the reaction temperature is the culprit?
A1: Suboptimal reaction temperature is a common cause of low yields in Friedel-Crafts acylation.[1] While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of starting materials or products.[2][3] Conversely, a temperature that is too low may result in an incomplete reaction.
To troubleshoot, it is advisable to start with a lower temperature and gradually increase it if the reaction does not proceed.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. If the starting material is being consumed but little product is forming, decomposition at the current temperature might be occurring. If the starting material remains largely unreacted, a higher temperature may be required to overcome the activation energy.[1]
Q2: I am observing the formation of multiple isomers. How does reaction temperature influence regioselectivity?
A2: Reaction temperature plays a critical role in determining the regioselectivity of Friedel-Crafts acylation, particularly with substrates like naphthalene (B1677914) and its derivatives. This is often a case of kinetic versus thermodynamic control.[4][5]
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. This is often the less sterically hindered isomer. For example, in the acylation of naphthalene, the alpha-position is favored at lower temperatures, leading to the 1-acylnaphthalene (the kinetic product).[3][4]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to thermodynamic control.[6] This favors the formation of the most stable product. In the case of naphthalene acylation, the beta-position is sterically hindered but the resulting 2-acylnaphthalene is more stable (the thermodynamic product). Higher temperatures provide the energy needed for the initially formed kinetic product to rearrange to the more stable thermodynamic product.[3][4]
Q3: My reaction mixture has turned dark and is producing a tar-like substance. What is causing this and how can I prevent it?
A3: Tar formation is a strong indicator of decomposition and unwanted side reactions, often caused by excessive heat.[4] For many Friedel-Crafts acylations, particularly with sensitive substrates like naphthalene, temperatures exceeding 100°C can lead to significant decomposition and the formation of tarry byproducts, which drastically reduces the yield of the desired product.[4]
To prevent this, it is crucial to maintain careful control over the reaction temperature. Using an ice bath during the initial exothermic addition of reagents is a common practice to moderate the reaction rate.[1] For the reaction itself, it is recommended to start at a lower temperature and only increase it if necessary, while closely monitoring the reaction for any signs of decomposition.
Q4: Can the reaction temperature affect the activity of my Lewis acid catalyst?
A4: While the primary concern with Lewis acids like aluminum chloride (AlCl₃) is their sensitivity to moisture, temperature can indirectly impact their effectiveness.[1] At excessively high temperatures, side reactions can consume the catalyst or lead to the formation of complexes that reduce its catalytic activity. More importantly, high temperatures can promote the decomposition of the acylating agent or the aromatic substrate, leading to a complex reaction mixture that can interfere with the catalyst's function.
Q5: Why is the initial stage of my Friedel-Crafts acylation often conducted at 0°C?
A5: The Friedel-Crafts acylation is a highly exothermic reaction.[1] Conducting the initial addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid at a low temperature (typically 0-5°C using an ice bath) is a critical step for several reasons:
-
To Control the Reaction Rate: This prevents the reaction from becoming too vigorous and boiling, which could lead to the loss of volatile reagents.[1]
-
To Ensure Regioselectivity: In substrates like toluene (B28343), lower temperatures favor the formation of the sterically less hindered para-isomer.[1]
-
To Minimize Side Reactions: Keeping the temperature low during the initial phase helps to prevent the side reactions that can be promoted by higher temperatures.[1]
Data Presentation
Table 1: Recommended Temperature Ranges for Friedel-Crafts Acylation of Various Aromatic Substrates
| Aromatic Substrate | Acylating Agent | Catalyst | Recommended Temperature Range (°C) | Expected Product(s) |
| Benzene | Acetyl Chloride | AlCl₃ | 50-60 | Acetophenone |
| Toluene | Acetyl Chloride | AlCl₃ | 0 (initial addition), then reflux | Primarily p-methylacetophenone[1] |
| Anisole | Acetic Anhydride | Zeolite H-Beta | 100-150 | Primarily p-methoxyacetophenone |
| Naphthalene | Acetyl Chloride | AlCl₃ | 0 (for kinetic product) | 1-acetylnaphthalene (kinetic)[4] |
| Naphthalene | Acetyl Chloride | AlCl₃ | 60-80 (for thermodynamic product) | 2-acetylnaphthalene (thermodynamic)[4] |
| 2-Methoxynaphthalene | Acetic Anhydride | Phosphotungstic Acid | < 100 (for kinetic product) | 1-acetyl-2-methoxynaphthalene (kinetic)[7] |
| 2-Methoxynaphthalene | Acetic Anhydride | Phosphotungstic Acid | > 100 (for thermodynamic product) | 2-acetyl-6-methoxynaphthalene (thermodynamic)[7] |
Experimental Protocols
Protocol 1: Kinetically Controlled Acylation of Naphthalene
This protocol is designed to favor the formation of the kinetic product, 1-acetylnaphthalene.
Materials:
-
Naphthalene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled and stirred suspension of aluminum chloride over 15-20 minutes.
-
Substrate Addition: Prepare a solution of naphthalene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Maintain the reaction temperature at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[4]
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring to hydrolyze the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.
Protocol 2: Thermodynamically Controlled Acylation of Naphthalene
This protocol is designed to favor the formation of the thermodynamic product, 2-acetylnaphthalene.
Materials:
-
Naphthalene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (B124822), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Apparatus Setup: Use the same oven-dried setup as in Protocol 1.
-
Reagent Preparation: In the flask, dissolve naphthalene (1.0 equivalent) in dry nitrobenzene under a nitrogen atmosphere.
-
Reagent Addition: Add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the solution. Then, add acetyl chloride (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (4-6 hours).[4] Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.
-
Workup: Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.[4]
-
Extraction: Extract the mixture with a suitable solvent like dichloromethane or diethyl ether. The removal of nitrobenzene can be challenging and may require steam distillation.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield 2-acetylnaphthalene.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing reaction temperature in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - How does toluene react at higher temperatures and why? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Phenylacetyl chloride moisture sensitivity and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe and effective handling and use of phenylacetyl chloride in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
A: this compound (C₆H₅CH₂COCl) is a highly reactive acyl chloride. Its sensitivity to moisture stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles like water. This reaction, known as hydrolysis, is often vigorous and results in the formation of phenylacetic acid and corrosive hydrogen chloride (HCl) gas.[1][2] This reactivity makes it a valuable reagent for introducing the phenylacetyl group in organic synthesis, but also necessitates careful handling to prevent degradation.
Q2: What are the immediate signs of hydrolysis, and how can I confirm if my this compound has degraded?
A: The most immediate sign of hydrolysis is the evolution of white, steamy, and acrid fumes of hydrogen chloride gas upon exposure to air.[1] A degraded sample may also appear cloudy or contain a solid precipitate of phenylacetic acid. To confirm degradation, you can carefully take an aliquot, dissolve it in an anhydrous aprotic solvent (like dichloromethane), and analyze it using infrared (IR) spectroscopy. The presence of a broad absorption band around 2500-3300 cm⁻¹ (characteristic of a carboxylic acid O-H bond) and a shift in the carbonyl (C=O) absorption would indicate the presence of phenylacetic acid.
Q3: What are the recommended storage conditions for this compound?
A: To ensure its stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible materials.[3] The recommended storage temperature is typically 2-8°C.
Q4: What personal protective equipment (PPE) is essential when working with this compound?
A: Due to its corrosive nature, appropriate PPE is crucial. This includes:
-
Eye and face protection: Chemical safety goggles and a face shield.
-
Hand protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body protection: A chemical-resistant laboratory coat.
-
Respiratory protection: Work should be conducted in a certified chemical fume hood. In situations where ventilation is inadequate, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Troubleshooting Guides
Issue 1: Low or no yield in an esterification or amidation reaction.
-
Potential Cause: Degradation of this compound due to moisture.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting the reaction, ensure your this compound is fresh and has been properly stored. If in doubt, consider purifying it by distillation under reduced pressure.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas. Use anhydrous solvents, and handle all reagents under an inert atmosphere (nitrogen or argon). A glovebox is ideal for handling the acyl chloride.
-
Check Reaction Setup: Ensure your reaction setup is sealed to prevent the ingress of atmospheric moisture.
-
-
Potential Cause: Inefficient reaction conditions.
-
Troubleshooting Steps:
-
Optimize Base: In reactions with alcohols or amines, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) is often used to scavenge the HCl byproduct. Ensure the base is anhydrous and added in the correct stoichiometric amount.
-
Temperature Control: Perform the reaction at a suitable temperature. While many reactions with this compound are rapid at room temperature, some may benefit from cooling to control exothermicity and minimize side reactions.
-
Issue 2: Formation of unexpected byproducts.
-
Potential Cause: Side reactions due to the high reactivity of this compound.
-
Troubleshooting Steps:
-
Controlled Addition: Add the this compound dropwise to the reaction mixture, especially if the reaction is exothermic. This can help to minimize the formation of byproducts from localized high concentrations or temperature spikes.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. For instance, in solvolysis reactions, the mechanism can shift from an addition-elimination pathway to an ionization pathway in more ionizing solvents.[4][5] Select a solvent that is appropriate for your desired reaction and in which all reactants are soluble.
-
Quantitative Data: Solvolysis of this compound
The following table summarizes the rate constants for the solvolysis of this compound in various aqueous solvent mixtures at 0°C. This data highlights the influence of the solvent composition on the rate of hydrolysis.
| Solvent Mixture | Rate Constant (k) at 0°C |
| Ethanol (B145695)/Water | Rate constants are available but vary with the percentage of water. Solvolysis undergoes a change from an addition/elimination channel in pure ethanol to an ionization channel in aqueous ethanol (<80% v/v alcohol).[4] |
| Methanol/Water | Rate constants are available and depend on the solvent composition.[4] |
| Acetone/Water | Kinetic data is available and is consistent with a third-order reaction mechanism.[4] |
| 2,2,2-Trifluoroethanol (TFE)/Water | Kinetic data is available for this solvent system.[4] |
Experimental Protocols
Protocol 1: General Procedure for Esterification using this compound
This protocol describes a general method for the synthesis of an ester from an alcohol and this compound under anhydrous conditions.
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of inert gas (nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of this compound: Dissolve this compound (1.05 equivalents) in the anhydrous solvent in the dropping funnel. Add the this compound solution dropwise to the stirred alcohol solution over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Protocol 2: General Procedure for Friedel-Crafts Acylation using this compound
This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound with this compound.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. Maintain an inert atmosphere.
-
Catalyst Suspension: To the flask, add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel and add it dropwise to the stirred catalyst suspension.
-
Addition of Aromatic Substrate: After the formation of the acylium ion complex (typically after 15-20 minutes), add the aromatic substrate (1.0 equivalent), dissolved in the anhydrous solvent, dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for a period, then warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the resulting ketone by column chromatography or recrystallization.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and this compound as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | High-Purity Reagent Supplier [benchchem.com]
Technical Support Center: Purification of Phenylacetyl Chloride Acylation Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude products from phenylacetyl chloride acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude product after a this compound acylation reaction?
The most common impurities include unreacted starting materials, the hydrolysis product phenylacetic acid, and various side-products depending on the reaction conditions. This compound is highly reactive and susceptible to hydrolysis if any moisture is present in the reaction, which forms phenylacetic acid.[1][2] Other potential side products can include elimination products or, in the case of Friedel-Crafts reactions, poly-acylated substances, though this is less common as the acyl group deactivates the aromatic ring.[3][4]
Q2: Why is my purified product an oil instead of a solid, and what can I do?
An oily product often indicates the presence of impurities that depress the melting point of the desired compound.[5] To address this, you can try trituration, which involves stirring the oil with a non-polar solvent like hexane (B92381) to induce crystallization of the product while the impurities remain dissolved.[5] If trituration is unsuccessful, silica (B1680970) gel column chromatography is a highly effective method for separating the target product from the impurities causing it to oil out.[5]
Q3: How do I effectively remove the phenylacetic acid byproduct?
Phenylacetic acid can be efficiently removed during the aqueous workup by washing the organic layer with a basic solution.[5] Dissolve the crude product in an organic solvent (like dichloromethane (B109758) or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution.[5][6] The acidic phenylacetic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated, while the neutral desired product remains in the organic layer.[5]
Q4: What is the best way to monitor the purification process during column chromatography?
Thin-layer chromatography (TLC) is the most effective and common method for monitoring the progress of column chromatography.[5] By spotting the collected fractions on a TLC plate alongside a sample of the crude reaction mixture, you can identify which fractions contain your purified product.[5] This allows for the selective combination of pure fractions, maximizing yield and purity.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product lost during aqueous workup. | Minimize the number of washes and extractions. To recover any dissolved product, you can back-extract the aqueous layers with a fresh portion of the organic solvent.[5] |
| Incomplete crystallization. | Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to promote crystal formation. Cooling in an ice bath can further maximize precipitation.[5] |
| Product co-eluted with impurities during column chromatography. | Optimize the solvent system using TLC before running the column to achieve better separation.[5] Employing a shallower solvent gradient during elution can also improve the separation of compounds with similar polarities.[5] |
| Product is unstable on silica gel. | If your product is acid-sensitive, silica gel might cause degradation. Consider using a different stationary phase like neutral alumina (B75360) or treating the silica gel with a base (e.g., triethylamine) before use. |
Problem 2: Product is Dark or Colored After Purification
| Possible Cause | Troubleshooting Steps |
| Thermal decomposition during the reaction. | High reaction temperatures can lead to the formation of colored impurities.[7] Running the reaction at a lower temperature, even if it requires a longer time, can often minimize the formation of these byproducts.[7] |
| Presence of high-molecular-weight byproducts. | Certain side reactions, such as ketene (B1206846) dimerization, can produce colored polymeric material.[8] These can often be removed by column chromatography. |
| Residual catalyst. | In Friedel-Crafts reactions, residual Lewis acid complexes can impart color. Ensure the quenching and aqueous workup steps are performed thoroughly to remove all catalyst residues.[1][9] |
Key Purification Data
Table 1: Common Impurities and Purification Strategies
| Impurity | Origin | Recommended Removal Method |
| Phenylacetic Acid | Hydrolysis of this compound.[1][2] | Aqueous extraction with a base (e.g., NaHCO₃ solution).[5] |
| Unreacted Aromatic Substrate | Incomplete reaction. | Column chromatography. |
| Lewis Acid Catalyst (e.g., AlCl₃) | Used in Friedel-Crafts acylation. | Quenching with ice/acid followed by aqueous washes.[1][9] |
| Elimination/Dimerization Products | Base-induced side reactions.[8] | Column chromatography. |
Table 2: Column Chromatography Eluent Systems
| Product Polarity | Typical Eluent System (Silica Gel) | Elution Order |
| Non-polar | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1)[1] | 1. Unreacted aromatic substrate2. Desired acylated product 3. Highly polar impurities |
| Moderately Polar | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | 1. Less polar impurities2. Desired acylated product 3. Phenylacetic acid |
| Polar | Ethyl Acetate / Methanol (e.g., 98:2) | 1. Desired acylated product 2. Very polar impurities |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to quench the reaction and remove water-soluble impurities and catalyst residues.
-
Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.[6][9] This step hydrolyzes the reactive reagents and decomposes the Lewis acid-ketone complex.[10]
-
Extraction: Transfer the entire mixture to a separatory funnel. If the product is in an organic solvent like dichloromethane, it will form the bottom layer.[10] Separate the organic layer. Extract the remaining aqueous layer one or two more times with the organic solvent to ensure maximum recovery.[9][10]
-
Washing: Combine all organic layers. Wash successively with:
-
Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[5] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]
Protocol 2: Purification by Column Chromatography
This method is highly effective for separating the desired product from impurities with different polarities.[1][11]
-
Eluent Selection: Using TLC, determine a solvent system (eluent) that provides good separation of your desired product from impurities (typically aiming for an Rf value of ~0.3 for the product). A common starting point is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into a glass column.[11] Allow the silica to settle into a packed bed, ensuring the top surface is flat. Do not let the column run dry.[11][12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[5][11]
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure to begin the flow.[5]
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[5] Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This protocol is suitable for solid products to achieve high purity.
-
Solvent Selection: Choose a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and perform a hot filtration to remove it.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[5] The flask can then be placed in an ice bath to maximize the crystal yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[5]
-
Drying: Dry the crystals, preferably in a vacuum oven, to remove all residual solvent.[5]
Visualizations
Caption: General workflow for the purification of a crude acylation product.
Caption: Troubleshooting decision tree for improving product purity.
Caption: Key reaction pathways for this compound during acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Phenylacetyl Chloride Reactions with Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylacetyl chloride and encountering side reactions in the presence of bases.
Troubleshooting Guides
This section addresses common problems encountered during acylation reactions with this compound, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Low Yield of Desired Amide/Ester and Formation of Unidentified Byproducts
Symptoms:
-
Lower than expected yield of the desired acylated product.
-
Complex mixture of byproducts observed by TLC or LC-MS.
-
Formation of a viscous or tar-like substance in the reaction mixture.
Root Cause Analysis: A common cause for low yields and a complex mixture of byproducts is the formation of a highly reactive ketene (B1206846) intermediate. This compound has an acidic proton on the α-carbon. A sufficiently strong base, such as triethylamine (B128534) (TEA), can deprotonate this position, leading to the elimination of HCl and the formation of phenylketene. This ketene can then undergo dimerization, polymerization, or react with other nucleophiles present, leading to a variety of undesired products.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields due to ketene formation.
Preventative and Corrective Actions:
-
Base Selection: Use a weaker base like pyridine or a sterically hindered base such as Diisopropylethylamine (DIPEA). Pyridine is less likely to deprotonate the α-carbon, and the steric bulk of DIPEA minimizes its ability to act as a nucleophile.[1]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to decrease the rate of the competing elimination reaction.[1]
-
Order of Addition: Add the this compound slowly (dropwise) to a solution containing both the nucleophile (amine or alcohol) and the base. This ensures that the this compound preferentially reacts with the intended nucleophile, which is in higher concentration, rather than undergoing elimination.[1]
Issue 2: Formation of Phenylacetic Acid as a Major Byproduct
Symptoms:
-
Presence of a crystalline solid byproduct.
-
Acidic reaction mixture upon workup.
-
Reduced yield of the desired product.
Root Cause Analysis: this compound is highly susceptible to hydrolysis by water. Any moisture present in the reaction setup (solvents, reagents, glassware, or atmosphere) will lead to the rapid conversion of this compound to phenylacetic acid. This side reaction consumes the starting material and can complicate purification.
Preventative Measures:
-
Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents or those stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Glassware: Flame-dry all glassware immediately before use to remove adsorbed moisture.
Issue 3: Multiple Acylations of Primary Amines
Symptoms:
-
Formation of a di-acylated product in addition to the desired mono-acylated amide.
-
A complex product mixture is observed by TLC or LC-MS.
Root Cause Analysis: The initially formed amide product from a primary amine still possesses a proton on the nitrogen and can be deprotonated by the base present. The resulting amidate is nucleophilic and can react with another molecule of this compound, leading to a di-acylated product.
Preventative and Corrective Actions:
-
Stoichiometry: Use a slight excess of the primary amine relative to the this compound.
-
Inverse Addition: Employ an "inverse addition" technique where the this compound is added very slowly to a well-stirred, dilute solution of the amine. This maintains a low concentration of the acylating agent and favors mono-acylation.
FAQs
Q1: What is the primary role of a base in acylation reactions with this compound?
A1: The primary role of a base is to act as an acid scavenger. The acylation reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the nucleophile (amine or alcohol), which would render it unreactive, thereby driving the reaction to completion.[1]
Q2: Which bases are commonly used, and what are their pros and cons?
A2: Tertiary amines are the most common choices.
-
Triethylamine (TEA): A strong, sterically hindered base that is an effective acid scavenger. However, its strong basicity can promote the formation of phenylketene, a reactive intermediate that leads to side products.[1]
-
Pyridine: A weaker base than TEA, making it less likely to cause ketene formation. It can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, potentially accelerating the desired acylation.[1] However, reactions with pyridine may be slower compared to those with TEA.
-
Diisopropylethylamine (DIPEA or Hünig's Base): A very hindered, non-nucleophilic base. Its steric bulk makes it an excellent HCl scavenger with very low nucleophilicity, but it is more expensive and can be difficult to remove during workup.
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These can be used in two-phase systems (e.g., dichloromethane (B109758) and water) in what is known as the Schotten-Baumann reaction. This method simplifies the removal of the base and its salt during workup.
Q3: Can this compound undergo self-condensation?
A3: Yes, under certain basic conditions, this compound can undergo self-condensation. This can be initiated by the formation of the phenylketene intermediate, which can then react with another molecule of ketene or with the enolate of the starting material. This compound is known to be unstable and can form tarry materials, likely through such condensation or polymerization pathways.[2]
Data Presentation
Table 1: Comparison of Bases in the Acylation of Amines with Acyl Chlorides
| Acyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetyl Chloride | 2,6-Diisopropylaniline | Pyridine | Dichloromethane | 0 to 25 | 95 | [3] |
| Propionyl Chloride | 2,6-Diisopropylaniline | Triethylamine | THF | 0 to 25 | 92 | [3] |
| Chloroacetyl Chloride | Aniline | K₂CO₃ / TBAB | DMF | Room Temp | 92 | [4] |
| Benzoyl Chloride | N-(pyridin-2-ylmethyl)acetamide | DIPEA | CH₂Cl₂ | Room Temp | 94 | [5] |
Note: Direct comparative studies for this compound with different bases under identical conditions are limited. The data presented illustrates general trends in acylation reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Amine with this compound using Triethylamine
This protocol is a standard method for the synthesis of N-substituted-2-phenylacetamides.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05-1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow Diagram:
References
Technical Support Center: Managing Exothermic Reactions with Phenylacetyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving phenylacetyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure controlled and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is a corrosive and combustible liquid that reacts violently with water.[1][2] Contact can cause severe burns to the skin and eyes.[1][3][4] It is sensitive to moisture and heat, and upon decomposition or in a fire, it can produce toxic and corrosive gases, including hydrogen chloride and phosgene.[1][5] Reactions with water or moist air can be exothermic, increasing the concentration of fumes.[6]
Q2: Why is slow, dropwise addition of this compound so critical?
Many reactions involving this compound, such as Friedel-Crafts acylations, esterifications, and amidations, are highly exothermic.[7][8] Slow, dropwise addition to a cooled reaction mixture is a fundamental technique to control the rate of the reaction and the heat generated.[7][9] This prevents a rapid temperature increase, often referred to as a thermal runaway, which can lead to side reactions, product decomposition, and a loss of experimental control.[7][10]
Q3: What are the initial signs of a runaway reaction, and what immediate steps should be taken?
Initial signs of a runaway reaction include a rapid, unexpected rise in temperature, an increase in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture. If a runaway reaction is suspected, the immediate priority is personal safety. Evacuate the immediate area and alert others. If it is safe to do so, remove the heating source (if any) and enhance cooling. For specific chemical responses, a pre-approved quenching procedure should be initiated.
Q4: How does moisture affect reactions with this compound?
This compound readily hydrolyzes in the presence of moisture to form phenylacetic acid and hydrochloric acid.[5][9] This hydrolysis reaction is also exothermic.[5] Water contamination will consume the starting material, reduce the yield of the desired product, and can contribute to the overall exotherm of the reaction.[7][9] Therefore, using anhydrous solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) are crucial for success.[7]
Q5: What is the purpose of an acid scavenger, and which ones are commonly used?
Reactions with this compound often produce hydrochloric acid (HCl) as a byproduct.[11] An acid scavenger, typically a base, is used to neutralize this HCl. This prevents the protonation of nucleophiles (like amines), which would render them unreactive, and drives the reaction to completion.[11] Common acid scavengers include tertiary amines like triethylamine (B128534) (TEA) and pyridine (B92270).[11]
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm and Rapid Temperature Rise
| Potential Cause | Troubleshooting Steps |
| Reagent Addition Rate is Too Fast | Reduce the addition rate of this compound. Ensure dropwise addition with vigorous stirring for efficient heat dissipation.[7][9] |
| Inadequate Cooling | Ensure the reaction vessel is adequately submerged in the cooling bath (e.g., ice-water or dry ice-acetone). Check that the cooling bath temperature is at the target value (e.g., 0-5 °C).[7][12] |
| High Reactant Concentration | Dilute the reaction mixture with more anhydrous solvent to reduce the reaction rate and improve heat transfer. |
| Moisture Contamination | Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[7] |
Issue 2: Low Product Yield and Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Meticulously dry all glassware, solvents, and reagents. Handle all materials under a dry, inert atmosphere.[7][9] The presence of 2-Bromo-2-phenylacetic acid in similar reactions is a clear indicator of hydrolysis.[9] |
| Ketene (B1206846) Formation | In reactions involving a base, a strong base can lead to the elimination of HCl and the formation of a reactive ketene intermediate, which can then polymerize or undergo other undesired reactions.[11] To minimize this, consider using a weaker base (e.g., pyridine instead of triethylamine) and maintaining a low reaction temperature (e.g., 0 °C).[11] |
| Side Reactions with the Base | If the base used as an acid scavenger is also a nucleophile, it can compete with the intended nucleophile. Using a sterically hindered base like triethylamine can minimize this.[11] |
| Poor Mixing During Scale-Up | Inefficient mixing on a larger scale can create localized "hot spots" or areas of high reactant concentration, leading to byproduct formation. Ensure the agitation is sufficient to maintain a homogeneous mixture.[7] |
Experimental Protocols
General Protocol for a Controlled Acylation Reaction
This protocol provides a general guideline for an acylation reaction, such as a Friedel-Crafts reaction, and may require optimization for specific substrates.
-
Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, condenser) and allow it to cool to room temperature under a stream of dry nitrogen or argon.[9]
-
Reaction Setup: Equip the reaction flask with a magnetic stirrer and a nitrogen/argon inlet. To the flask, add the substrate and an anhydrous solvent (e.g., dichloromethane).[9]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[9]
-
Reagent Addition: Dissolve this compound in a small amount of the anhydrous solvent in the addition funnel. Add the this compound solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes.[9]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer. Ensure the temperature remains within the desired range (e.g., below 5-10 °C).[7]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 1-3 hours, or until analysis (e.g., TLC) indicates the consumption of the starting material.[9]
-
Quenching: Cool the reaction mixture back down in an ice bath. Slowly and carefully add a quenching agent (e.g., cold water or a saturated aqueous solution of a mild base like sodium bicarbonate) to neutralize any unreacted this compound and other reactive species.[12][13] Be aware that quenching is often exothermic itself.
-
Workup: Proceed with the appropriate workup procedure, which typically involves separating the organic layer, washing it with water and brine, drying it over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and removing the solvent under reduced pressure.[9]
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
Caption: General experimental workflow for controlled acylation.
References
- 1. nj.gov [nj.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Phenylacetyl Chloride in Anhydrous Solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper use of phenylacetyl chloride with anhydrous solvents. This compound is a highly reactive reagent, and the success of its applications hinges on maintaining strictly anhydrous conditions to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous solvents with this compound?
A1: this compound is extremely sensitive to moisture.[1] In the presence of even trace amounts of water, it will rapidly hydrolyze to form phenylacetic acid.[1] This side reaction not only consumes your starting material, leading to lower yields of the desired product, but the phenylacetic acid byproduct can also complicate the purification process.[1]
Q2: Which anhydrous solvents are compatible with this compound?
A2: this compound is soluble in a variety of common anhydrous organic solvents.[2] Aprotic solvents are generally preferred to avoid reaction with the solvent. Recommended solvents include:
-
Dichloromethane (B109758) (DCM)[3]
-
Diethyl ether[4]
-
Benzene[2]
-
Tetrahydrofuran (THF)
-
Acetonitrile[5]
-
Chloroform[2]
The choice of solvent can influence reaction rates and product yields.[5]
Q3: How can I ensure my solvents and reagents are sufficiently anhydrous?
A3: Rigorous drying of all components is crucial. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers designed to maintain anhydrous conditions.[1] Common drying agents for solvents are listed in the table below. All glassware should be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[1] Reagents should be stored in desiccators.
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is a corrosive and lachrymatory (tear-inducing) substance. It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The final product yield is significantly lower than expected.
-
TLC or NMR analysis shows a significant amount of unreacted starting material or the presence of phenylacetic acid.
Root Cause Analysis and Solutions:
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | - Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere.[1]- Use freshly distilled anhydrous solvents or solvents from a sealed commercial source.[1]- Handle all reagents and solvents under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete Reaction | - Verify the stoichiometry of your reactants.- Consider increasing the reaction time or temperature, while monitoring for potential side product formation.- Ensure efficient mixing to maintain a homogeneous reaction mixture. |
| Side Reactions | - If a base is used, ensure it is non-nucleophilic (e.g., triethylamine (B128534), pyridine) to avoid competing reactions.[1]- Control the reaction temperature, as higher temperatures can promote side reactions. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
TLC or other analytical methods show multiple spots in addition to the starting material and desired product.
-
Difficulty in purifying the final product.
Root Cause Analysis and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - As detailed in Issue 1, the primary cause is often moisture. Re-evaluate all steps to ensure anhydrous conditions are strictly maintained.[1] |
| Reaction with Solvent | - Ensure the chosen solvent is aprotic and inert under the reaction conditions. Protic solvents like alcohols will react with this compound.[7] |
| Over-acylation (in reactions with amines) | - Use a controlled addition of this compound to the amine solution.- Consider using a slight excess of the amine or a non-nucleophilic base to neutralize the HCl byproduct.[1] |
Data Presentation
Table 1: Solubility of this compound in Common Anhydrous Solvents
| Anhydrous Solvent | Qualitative Solubility | Notes |
| Dichloromethane (DCM) | Soluble[3] | A common and effective solvent for many reactions with this compound. |
| Diethyl Ether | Miscible[4] | Another widely used solvent; its volatility can be a consideration. |
| Benzene | Soluble[2] | Effective, but its use may be restricted due to toxicity. |
| Tetrahydrofuran (THF) | Soluble | Can be used, but care must be taken as THF can be cleaved by acyl chlorides under certain conditions, especially with Lewis acid catalysts.[8] |
| Acetonitrile | Soluble[5] | A polar aprotic solvent that can be suitable for certain applications. |
| Chloroform | Soluble[2] | Similar to dichloromethane in its utility. |
Table 2: Comparison of Common Drying Agents for Anhydrous Solvents
The effectiveness of a drying agent depends on the solvent and the desired level of dryness.
| Drying Agent | Suitable Solvents | Mechanism | Notes |
| Molecular Sieves (3Å or 4Å) | Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethers, Hydrocarbons | Adsorption (water molecules are trapped in pores) | Very effective for achieving low water content. Requires activation by heating before use.[9] |
| Calcium Hydride (CaH₂) | Dichloromethane, Tetrahydrofuran, Hydrocarbons | Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | Very effective for ethers and hydrocarbons. Reacts to produce hydrogen gas, so must be handled with care.[10] |
| Sodium/Benzophenone | Tetrahydrofuran, Diethyl Ether | Chemical Reaction | Provides a visual indication of dryness (deep blue/purple color). Not suitable for chlorinated solvents.[10] |
| Phosphorus Pentoxide (P₄O₁₀) | Dichloromethane, Hydrocarbons | Chemical Reaction (P₄O₁₀ + 6H₂O → 4H₃PO₄) | Extremely effective but can be difficult to handle and may cause polymerization of some solvents.[9] |
Experimental Protocols
Protocol 1: General Procedure for Esterification of an Alcohol
This protocol describes a general method for the esterification of a primary alcohol with this compound under anhydrous conditions.
Materials:
-
This compound (1.0 equivalent)
-
Primary alcohol (1.1 equivalents)
-
Anhydrous pyridine (B92270) or triethylamine (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.
-
Add the primary alcohol and anhydrous DCM to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the anhydrous pyridine or triethylamine to the solution.
-
In a separate, dry flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution at 0 °C over 30 minutes with constant stirring.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound using this compound.
Materials:
-
This compound (1.0 equivalent)
-
Aromatic compound (e.g., benzene, toluene) (used as solvent or dissolved in an inert solvent)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or other inert solvent
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Allow the flask to cool to room temperature under a stream of nitrogen.
-
Add the aromatic compound (if solid) and anhydrous DCM to the flask. If the aromatic compound is a liquid, it can be used as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully and portion-wise add the anhydrous aluminum chloride, ensuring the temperature does not rise significantly.
-
In the dropping funnel, add a solution of this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature.
-
Stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.[11]
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Unwanted hydrolysis of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Bis(phenylacetyl) disulfide | CAS:15088-78-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. This compound | High-Purity Reagent Supplier [benchchem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound CAS#: 103-80-0 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Quenching Unreacted Phenylacetyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylacetyl chloride. The focus is on the safe and effective quenching of unreacted starting material in situ.
Frequently Asked Questions (FAQs)
Q1: What is the standard and recommended method for quenching unreacted this compound?
A1: The most common and recommended method for quenching reactions involving this compound is to slowly add the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and dilute acid (e.g., hydrochloric acid).[1][2] This method is effective because it rapidly cools the mixture and the acidic environment helps to control the hydrolysis of the acyl chloride and decompose any reaction intermediates, such as aluminum chloride complexes in Friedel-Crafts reactions.[3]
Q2: Why is a cold, acidic quench preferred over quenching with plain water?
A2: this compound reacts violently with water, which can generate a significant amount of heat and release corrosive hydrogen chloride (HCl) gas.[4][5] Using a cold, acidic solution helps to manage the exotherm and the added acid ensures that the resulting aqueous layer remains acidic, which can be beneficial for the work-up of many reactions.[1]
Q3: What happens if I quench with a basic solution (e.g., sodium bicarbonate or sodium hydroxide)?
A3: Quenching with a basic solution is generally not recommended as the initial step. The reaction between this compound and a base is highly exothermic and can be difficult to control. While a basic wash is often used later in the work-up to neutralize any remaining acid and remove the phenylacetic acid byproduct, it should be done after the initial, more controlled quench of the reactive acyl chloride.[6][7]
Q4: How can I monitor the reaction to ensure the this compound has been consumed before quenching?
A4: In-process monitoring is crucial to avoid quenching a reaction with a large amount of unreacted starting material. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to track the consumption of this compound.[1][2] This allows you to ensure the reaction has gone to completion before initiating the work-up and quench.
Q5: What are the primary safety concerns when quenching this compound?
A5: The primary safety concerns are the high reactivity and corrosivity (B1173158) of this compound.[4] The reaction with quenching agents can be highly exothermic and release toxic and corrosive HCl gas.[5] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to perform the quench in a well-ventilated fume hood. Always add the reaction mixture slowly to the quenching solution and ensure adequate cooling.[1]
Troubleshooting Guides
Issue 1: Violent or Uncontrolled Reaction During Quench
-
Symptom: Rapid increase in temperature, excessive gas evolution, and splashing upon adding the reaction mixture to the quench solution.
-
Probable Causes:
-
The reaction mixture is being added too quickly to the quench solution.
-
Insufficient cooling of the quench solution.
-
The concentration of unreacted this compound is too high.
-
-
Solutions:
-
Controlled Addition: Add the reaction mixture dropwise or in a slow, controlled stream to the vigorously stirred quench solution.[1]
-
Adequate Cooling: Ensure the quench vessel is in an ice bath and contains a sufficient amount of crushed ice to absorb the heat generated.[2]
-
Dilution: Consider diluting the reaction mixture with an inert, anhydrous solvent before quenching to reduce the concentration of the reactive species.
-
Issue 2: Low Yield of Desired Product and Formation of Phenylacetic Acid
-
Symptom: The final isolated product has a low yield, and analysis shows a significant amount of phenylacetic acid.
-
Probable Causes:
-
Presence of moisture in the reaction setup, leading to hydrolysis of this compound before or during the reaction.[3]
-
The primary reaction did not go to completion, and the unreacted this compound was hydrolyzed during work-up.
-
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3][8]
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction and ensure all the this compound has been consumed before quenching.[7]
-
Data Presentation
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Advantages | Disadvantages | Best For |
| Ice/Dilute HCl | Good temperature control, neutralizes Lewis acids, product often insoluble.[1][2] | Requires careful handling of corrosive acid. | General purpose, especially after Friedel-Crafts reactions. |
| Ice/Water | Readily available and inexpensive. | Can be a violent reaction, generates HCl gas, may not be acidic enough for some work-ups.[4][5] | Small-scale reactions where the exotherm can be easily managed. |
| Saturated NaHCO₃ | Neutralizes HCl byproduct. | Highly exothermic reaction, rapid CO₂ evolution can cause foaming and splashing. | Later stages of work-up, after initial quench of the acyl chloride.[6] |
| Alcohols (e.g., Methanol, Isopropanol) | Reacts to form an ester, which can be less reactive than the acyl chloride. | Introduces a new byproduct (the ester) that may need to be removed. | Specific applications where the ester byproduct is not problematic. |
Experimental Protocols
General Protocol for Quenching this compound Reactions
This protocol provides a general guideline for quenching a reaction where this compound was used as a reagent.
-
Preparation of Quench Vessel: In a separate flask or beaker large enough to accommodate both the reaction mixture and the quench solution, prepare a stirred slurry of crushed ice and a suitable quenching liquid (e.g., 1 M HCl). Place this vessel in an ice bath to maintain a low temperature.[1][2]
-
Controlled Addition: Once the primary reaction is complete, slowly add the reaction mixture to the cold, stirred quench solution via a dropping funnel or by carefully pouring in a slow stream. Monitor the temperature of the quench vessel to ensure it does not rise significantly.[1]
-
Stirring: Allow the resulting mixture to stir for 15-30 minutes as it slowly warms to room temperature. This ensures that all the unreacted this compound is hydrolyzed and any reactive intermediates are decomposed.
-
Work-up: Proceed with the standard work-up procedure, which typically involves separating the organic and aqueous layers. The organic layer can then be washed with water, a basic solution (like saturated sodium bicarbonate) to remove acidic byproducts, and finally with brine.[3][6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]
Visualizations
Caption: Experimental workflow for quenching this compound.
Caption: Troubleshooting logic for quenching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Phenylacetyl Chloride and Its Transformation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR characteristics of phenylacetyl chloride and its primary reaction products: phenylacetic acid, N-benzylphenylacetamide, and methyl phenylacetate. Detailed experimental protocols for the synthesis of these products from this compound are included, alongside a clear presentation of their distinguishing NMR spectral data. This information is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry workflows.
¹H NMR Data Comparison
The following table summarizes the characteristic ¹H NMR chemical shifts for this compound and its derivatives. These values are essential for distinguishing the starting material from its various products.
| Compound Name | Functional Group | Ar-H (ppm) | -CH₂- (ppm) | Other Protons (ppm) | Solvent |
| This compound | Acyl Chloride | ~7.3 (m, 5H) | ~4.2 (s, 2H) | - | CDCl₃ |
| Phenylacetic Acid | Carboxylic Acid | 7.24-7.36 (m, 5H)[1] | 3.64 (s, 2H)[1] | ~11.0 (s, 1H, -COOH) | CDCl₃ |
| N-Benzylphenylacetamide | Amide | ~7.3 (m, 10H) | 3.6 (s, 2H) | 4.4 (d, 2H, -NH-CH₂-), ~6.0 (br s, 1H, -NH) | CDCl₃ |
| Methyl Phenylacetate | Ester | ~7.3 (m, 5H) | 3.6 (s, 2H) | 3.7 (s, 3H, -OCH₃) | CDCl₃ |
Reaction Pathways and Experimental Workflow
The transformation of this compound into its various derivatives follows distinct reaction pathways, each yielding a product with a unique ¹H NMR fingerprint.
Caption: Reaction pathways of this compound.
A typical experimental workflow for the synthesis and characterization of these compounds is outlined below.
Caption: General experimental workflow.
Experimental Protocols
Synthesis of Phenylacetic Acid (Hydrolysis of this compound)
This protocol is adapted from the hydrolysis of a similar acyl chloride.
Materials:
-
This compound
-
Deionized water
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in an organic solvent such as dichloromethane.
-
Slowly add deionized water to the stirred solution at room temperature. The reaction can be exothermic.
-
Continue stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude phenylacetic acid.
-
The crude product can be purified by recrystallization.
Synthesis of N-Benzylphenylacetamide
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Methyl Phenylacetate
This protocol is a general procedure for the esterification of an acyl chloride.
Materials:
-
This compound
-
Anhydrous methanol
-
A suitable base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve anhydrous methanol (1.0 equivalent) and the base (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred alcohol-base solution at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl phenylacetate.
-
If necessary, purify the crude product by flash column chromatography.
¹H NMR Sample Preparation and Analysis
Materials:
-
Purified product
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer.
-
Process the acquired data (phasing, baseline correction, and integration) to obtain the final spectrum for analysis.
References
A Comparative Guide to the Infrared Spectroscopy of Amides Synthesized from Phenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the infrared (IR) spectroscopic characteristics of primary, secondary, and tertiary amides synthesized from phenylacetyl chloride. It includes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow and key spectral features to aid in the identification and characterization of these important functional groups.
Comparison of Characteristic IR Absorption Bands
The infrared spectrum of an amide is characterized by several key absorption bands, the positions of which are sensitive to the substitution on the nitrogen atom. By comparing the spectra of a primary, secondary, and tertiary amide derived from this compound, we can observe distinct differences that allow for their unambiguous identification. For further comparison, the characteristic carbonyl absorption of an ester (ethyl phenylacetate) and a ketone (acetophenone) are also included.
| Compound | Functional Group | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | N-H Bend (Amide II) (cm⁻¹) |
| 2-Phenylacetamide | Primary Amide | ~3350, ~3180 | ~1665 | ~1630 |
| N-Methyl-2-phenylacetamide | Secondary Amide | ~3300 | ~1650 | ~1550 |
| N,N-Dimethyl-2-phenylacetamide | Tertiary Amide | Absent | ~1645 | Absent |
| Ethyl Phenylacetate | Ester | Absent | ~1739 | Absent |
| Acetophenone | Ketone | Absent | ~1685 | Absent |
Key Observations:
-
N-H Stretch: Primary amides exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. Secondary amides show a single N-H stretching band, while tertiary amides, lacking an N-H bond, show no absorption in this region.
-
Amide I Band (C=O Stretch): The carbonyl stretch is a strong absorption for all amides. Its position is influenced by factors such as hydrogen bonding and conjugation. In the solid state, the C=O stretching frequency for amides is generally lower than that of esters and ketones due to resonance effects.
-
Amide II Band (N-H Bend): This band arises from the coupling of the N-H bending vibration and the C-N stretching vibration. It is a prominent feature in the spectra of primary and secondary amides but is absent in tertiary amides.
Experimental Protocols
The following protocols detail the synthesis of primary, secondary, and tertiary amides from this compound and the subsequent acquisition of their IR spectra.
Synthesis of Amides
1. Synthesis of 2-Phenylacetamide (Primary Amide):
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution in an ice bath.
-
Bubble ammonia (B1221849) gas through the solution or add a concentrated aqueous solution of ammonia (2 equivalents) dropwise with vigorous stirring.
-
Continue stirring for 30 minutes at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Filter the resulting precipitate and wash with cold water.
-
Recrystallize the crude product from ethanol (B145695) to yield pure 2-phenylacetamide.
2. Synthesis of N-Methyl-2-phenylacetamide (Secondary Amide):
-
Dissolve 1.2 equivalents of methylamine (B109427) (as a solution in THF or water) in DCM in a round-bottom flask and cool in an ice bath.
-
Slowly add a solution of 1.0 equivalent of this compound in DCM to the cooled amine solution with stirring.
-
Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
3. Synthesis of N,N-Dimethyl-2-phenylacetamide (Tertiary Amide):
-
Follow the procedure for the synthesis of the secondary amide, using 1.2 equivalents of dimethylamine (B145610) instead of methylamine.
Infrared Spectroscopy Analysis
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried amide product with anhydrous KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the N-H stretch, C=O stretch (Amide I), and N-H bend (Amide II) regions.
Visualizing the Process and Key Concepts
To further clarify the experimental process and the relationships between the different amide types, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and IR analysis of amides.
Mass Spectrometry Analysis of Phenylacetyl Chloride and Its Halogenated Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals working with acylating agents, a thorough understanding of their mass spectrometric behavior is paramount for reaction monitoring, impurity profiling, and structural elucidation of resulting products. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of phenylacetyl chloride and its α-halogenated derivatives, 2-chloro-phenylacetyl chloride and 2-bromo-2-phenylacetyl chloride.
Comparative Fragmentation Analysis
The primary ionization technique for the analysis of these relatively volatile and nonpolar compounds is Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS). The mass spectra are characterized by a series of distinct fragmentation pathways, primarily driven by the lability of the acyl chloride group and the substituents on the α-carbon.
A key fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion[1][2]. For this compound and its derivatives, further fragmentation of the benzyl (B1604629) group is also prominent. The presence of α-halogen substituents significantly influences the fragmentation pattern, providing characteristic ions that aid in structural confirmation.
The following tables summarize the major mass spectral fragments and their relative intensities for this compound, 2-chloro-phenylacetyl chloride, and 2-bromo-2-phenylacetyl chloride, based on data from publicly available spectral databases[2][3][4][5].
Table 1: Mass Spectrometry Data for this compound (C₈H₇ClO) [2][3][4]
| m/z | Proposed Fragment | Relative Intensity (%) |
| 154/156 | [M]⁺ (Molecular Ion) | 33.8 |
| 119 | [M-Cl]⁺ (Acylium Ion) | 100.0 |
| 91 | [C₇H₇]⁺ (Tropylium Ion) | 20.1 |
Table 2: Mass Spectrometry Data for 2-Chloro-phenylacetyl chloride (C₈H₆Cl₂O) [5]
| m/z | Proposed Fragment | Relative Intensity (%) |
| 188/190/192 | [M]⁺ (Molecular Ion) | Low |
| 153/155 | [M-Cl]⁺ (Acylium Ion) | Moderate |
| 125 | [M-COCl]⁺ | High |
| 90 | [C₇H₆]⁺ | High |
Table 3: Mass Spectrometry Data for 2-Bromo-2-phenylacetyl chloride (C₈H₆BrClO) [6]
| m/z | Proposed Fragment | Relative Intensity (%) |
| 232/234/236 | [M]⁺ (Molecular Ion) | Variable |
| 197/199 | [M-Cl]⁺ (Acylium Ion) | Moderate |
| 153 | [M-Br]⁺ | Moderate |
| 118 | [C₈H₆O]⁺ | Strong |
| 91 | [C₇H₇]⁺ (Tropylium Ion) | High |
| 77 | [C₆H₅]⁺ (Phenyl Cation) | Moderate |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the acyl chloride sample in a dry, inert solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL[7].
-
Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the acyl chloride.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV[8].
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizing Fragmentation and Analytical Workflows
References
- 1. (2R)-2-chloro-2-phenylacetyl chloride | C8H6Cl2O | CID 7003710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(103-80-0) MS spectrum [chemicalbook.com]
- 3. This compound | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzeneacetyl chloride [webbook.nist.gov]
- 5. α-Chlorothis compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of phenylacetyl derivatives having low central nervous system permeability as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Phenylacetyl Chloride vs. Phenylacetic Anhydride: A Comparative Guide for Acylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive comparison of two commonly used reagents for phenylacetylation: phenylacetyl chloride and phenylacetic anhydride (B1165640). By examining their reactivity, stability, handling, and performance in acylation reactions, this document aims to provide the necessary data to make an informed choice for your specific application.
Executive Summary
This compound is generally the more reactive of the two acylating agents, often leading to faster reaction times and enabling the acylation of less reactive substrates. This heightened reactivity, however, comes at the cost of lower stability and more stringent handling requirements due to its moisture sensitivity. Phenylacetic anhydride, while less reactive, offers greater stability, easier handling, and is often a suitable choice for acylating nucleophiles like primary amines and alcohols under milder conditions, sometimes without the need for a strong base. The choice between the two ultimately depends on the specific requirements of the reaction, including the nucleophilicity of the substrate, desired reaction conditions, and scale of the synthesis.
Reactivity and Mechanism
The greater reactivity of this compound stems from the superior leaving group ability of the chloride ion compared to the carboxylate ion. The chloride ion is a weaker base and thus a better leaving group, which facilitates the nucleophilic acyl substitution reaction.
The general mechanism for acylation by both reagents proceeds via a nucleophilic addition-elimination pathway. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or phenylacetate) to yield the acylated product.
Caption: General mechanisms for acylation using this compound and phenylacetic anhydride.
Performance Comparison: Quantitative Data
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, the following table summarizes the expected performance characteristics based on established chemical principles and available data for similar acylation reactions.
| Parameter | This compound | Phenylacetic Anhydride | Key Considerations |
| Reactivity | Higher | Lower | This compound's greater reactivity is due to the better leaving group ability of Cl⁻ versus phenylacetate. |
| Typical Reaction Time | Shorter | Longer | Reactions with this compound are often complete within 1-3 hours at room temperature. |
| Reaction Conditions | Often requires a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to scavenge HCl. | Can sometimes be performed without a catalyst or with a mild base, especially with reactive nucleophiles. | The choice of base and solvent is crucial for optimizing yield and minimizing side reactions. |
| Substrate Scope | Broader, including less reactive nucleophiles. | Generally effective for primary and secondary amines, and primary alcohols. May be less effective for tertiary alcohols or weakly nucleophilic substrates. | |
| Byproducts | HCl (corrosive) | Phenylacetic acid (less corrosive, can sometimes be removed by washing). | The nature of the byproduct can influence the workup procedure. |
| Stability & Handling | Moisture-sensitive, fumes in air, corrosive. Requires handling under inert atmosphere. | More stable, less sensitive to moisture. Easier to handle. | Stringent anhydrous conditions are necessary for this compound to prevent hydrolysis. |
| Typical Yields | Generally high, but can be affected by side reactions if not controlled. A yield of 74% has been reported for its synthesis. | Good to excellent yields are achievable, particularly with nucleophilic substrates. | Yields are highly dependent on the specific substrate and reaction conditions. |
Experimental Protocols
The following are representative protocols for the acylation of an amine and an alcohol. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Acylation of an Amine with this compound
This protocol is a general procedure for the N-acylation of primary and secondary amines.
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Triethylamine (or other non-nucleophilic base, 1.1 - 1.2 eq)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add one equivalent of triethylamine to the solution.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Acylation of an Alcohol with Phenylacetic Anhydride
This protocol describes a base-catalyzed acylation of an alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Phenylacetic Anhydride (1.5 eq)
-
Anhydrous Pyridine (B92270)
-
Diethyl ether or Ethyl acetate
-
1M Copper (II) sulfate (CuSO₄) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine in a round-bottom flask at 0 °C.
-
Slowly add phenylacetic anhydride (1.5 eq) to the solution.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Remove the majority of the pyridine under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic solution repeatedly with 1M CuSO₄ solution to remove residual pyridine (a blue-colored aqueous layer indicates the formation of the copper-pyridine complex).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography as needed.
Experimental Workflow
The following diagram illustrates a general workflow for a typical acylation reaction, from setup to purification.
Caption: A generalized workflow for acylation reactions.
Safety and Handling
This compound:
-
Hazards: Corrosive, lachrymator, and moisture-sensitive. Reacts violently with water to produce corrosive HCl gas.
-
Handling: Must be handled in a well-ventilated fume hood under anhydrous conditions. Use of personal protective equipment (gloves, goggles, lab coat) is mandatory. An inert atmosphere (nitrogen or argon) is recommended for transfers and reactions.
-
Storage: Store in a cool, dry place away from moisture, in a tightly sealed container.
Phenylacetic Anhydride:
-
Hazards: Corrosive and can cause burns upon contact.
-
Handling: Handle in a fume hood with appropriate personal protective equipment. While less reactive with water than the acid chloride, exposure to moisture should still be minimized.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
Both this compound and phenylacetic anhydride are effective reagents for phenylacetylation. This compound offers higher reactivity, making it suitable for a broader range of substrates, including those that are less nucleophilic. However, this comes with the challenges of greater instability and more demanding handling procedures. Phenylacetic anhydride is a more stable and easier-to-handle alternative, well-suited for the acylation of more reactive nucleophiles. The final choice of reagent should be based on a careful consideration of the substrate's reactivity, the desired reaction conditions, and the available laboratory infrastructure for handling moisture-sensitive and corrosive materials.
A Comparative Analysis of the Reactivity of Phenylacetyl Chloride and Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate yield of the target molecule. Both phenylacetyl chloride and benzoyl chloride are widely utilized as versatile reagents for the introduction of phenylacetyl and benzoyl moieties, respectively. However, their reactivity profiles exhibit significant differences stemming from subtle yet impactful structural variations. This guide provides a comprehensive comparison of their reactivity, supported by fundamental principles of organic chemistry, to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
This compound is significantly more reactive towards nucleophilic acyl substitution than benzoyl chloride. This heightened reactivity is primarily attributed to the electronic nature of the substituent attached to the carbonyl group. The methylene (B1212753) (-CH2-) spacer in this compound isolates the carbonyl group from the resonance-donating effects of the phenyl ring, rendering the carbonyl carbon more electrophilic. In contrast, the direct attachment of the phenyl ring in benzoyl chloride allows for resonance stabilization, which delocalizes the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and reactivity.
Data Presentation: A Comparative Overview
| Feature | This compound | Benzoyl Chloride |
| Structure | C₆H₅CH₂COCl | C₆H₅COCl |
| Classification | Aliphatic-like Acyl Chloride | Aromatic Acyl Chloride |
| Electronic Effect of R Group | Primarily inductive electron-withdrawal by the phenyl group (weakly deactivating the CH₂ group) | Electron-donation via resonance from the phenyl ring |
| Electrophilicity of Carbonyl Carbon | High | Moderate |
| Predicted Reactivity | High | Moderate |
| Stability | Less stable, can be prone to self-condensation[1] | More stable |
Theoretical Basis for Reactivity Difference
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon.[2] This, in turn, is influenced by the electronic effects of the substituent attached to the acyl group.
This compound: In this compound, the phenyl group is separated from the carbonyl carbon by a methylene bridge.[3] This structural feature prevents the π-system of the phenyl ring from directly participating in resonance with the carbonyl group. Consequently, the primary electronic influence of the benzyl (B1604629) group (C₆H₅CH₂) on the carbonyl carbon is a weak inductive effect. This leaves the carbonyl carbon highly electron-deficient and thus, extremely susceptible to nucleophilic attack.[1]
Benzoyl Chloride: In contrast, the carbonyl group in benzoyl chloride is directly conjugated with the phenyl ring. The lone pairs on the oxygen of the carbonyl group can be delocalized into the aromatic ring through resonance. This resonance effect donates electron density to the carbonyl carbon, partially neutralizing its positive charge and thereby reducing its electrophilicity.[4] This resonance stabilization makes benzoyl chloride less reactive towards nucleophiles compared to aliphatic acyl chlorides and, by extension, this compound.[4][5]
Visualization of Electronic Effects
Caption: Structural and electronic differences between this compound and benzoyl chloride.
Experimental Protocols
The following are representative, generalized procedures for common reactions involving this compound and benzoyl chloride. Researchers should adapt these protocols to their specific substrates and experimental conditions.
Protocol 1: Amide Synthesis via Aminolysis of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the amine (2 equivalents) in the anhydrous aprotic solvent in a flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture will contain the N-substituted phenylacetamide and the amine hydrochloride salt.
-
The product can be isolated by washing the reaction mixture with dilute acid (to remove excess amine) and then with a saturated sodium bicarbonate solution, followed by drying the organic layer and removing the solvent under reduced pressure.
Rationale for 2 Equivalents of Amine: The reaction produces hydrochloric acid as a byproduct, which will react with the amine to form an ammonium (B1175870) salt. Using a second equivalent of the amine as a base neutralizes the HCl and prevents the protonation of the primary amine nucleophile.[6][7]
Protocol 2: Ester Synthesis via Acylation of an Alcohol with Benzoyl Chloride (Schotten-Baumann Reaction)
This protocol outlines the benzoylation of an alcohol in the presence of a base.
Materials:
-
Benzoyl chloride
-
Alcohol
-
Aqueous sodium hydroxide (B78521) solution (e.g., 10%) or pyridine
-
Anhydrous solvent (if using pyridine, e.g., dichloromethane)
-
Stirring apparatus
Procedure:
-
Dissolve the alcohol in the chosen solvent (or directly in aqueous NaOH if the alcohol is soluble).
-
If using aqueous NaOH, cool the mixture in an ice bath.
-
Slowly add benzoyl chloride to the stirred solution.
-
If using pyridine, the reaction can often be run at room temperature.
-
Continue stirring for 15-30 minutes.
-
The benzoyl ester will precipitate from the aqueous solution or can be isolated from the organic solvent by washing with water, dilute acid (to remove pyridine), and brine, followed by drying and solvent evaporation.[8]
Conclusion
The choice between this compound and benzoyl chloride should be guided by the desired reactivity and the nature of the nucleophile. This compound's high reactivity makes it suitable for acylating less reactive nucleophiles or for reactions where rapid conversion is desired. However, its lower stability may require more careful handling and reaction control to avoid side reactions.[1] Conversely, benzoyl chloride's moderate reactivity and higher stability make it a robust and widely applicable reagent for a broad range of transformations. Understanding the fundamental electronic differences between these two acyl chlorides empowers researchers to optimize their synthetic strategies and achieve their desired outcomes with greater precision and efficiency.
References
- 1. Synthesis of this compound , Hive Methods Discourse [chemistry.mdma.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved Let’s look at the aminolysis of Benzoyl chloride | Chegg.com [chegg.com]
- 8. scribd.com [scribd.com]
Phenylacetic Acid Amide Synthesis: A Comparative Guide to Coupling Agents vs. Phenylacetyl Chloride
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular design and discovery. When working with phenylacetic acid, a common building block, the choice between activating it as a transient phenylacetyl chloride or employing a direct coupling agent is a critical decision that impacts yield, purity, and experimental complexity. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to facilitate an informed selection for your synthetic needs.
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The traditional and highly effective method involves converting phenylacetic acid into the more reactive this compound. Modern alternatives, however, offer milder conditions by using coupling agents that facilitate the direct reaction between the carboxylic acid and the amine. This guide focuses on the comparative synthesis of N-benzyl-2-phenylacetamide from phenylacetic acid and benzylamine (B48309), a representative model for this common transformation.
Performance Comparison: this compound vs. Coupling Agents
The choice of synthetic route can significantly influence the outcome of the amidation reaction. While this compound is known for its high reactivity, coupling agents provide a more controlled, one-pot procedure suitable for sensitive substrates. Below is a comparative summary of these methods.
| Method | Activating Agent/Catalyst | Key Features |
| Acid Chloride Method | Thionyl chloride (SOCl₂) or Oxalyl chloride | High Reactivity: this compound is highly electrophilic, leading to rapid reactions.[1][2] Two-Step Process: Requires initial conversion of phenylacetic acid to the acid chloride.[3] Harsh Conditions: The use of chlorinating agents can be incompatible with sensitive functional groups. Byproduct: Generates HCl, which must be neutralized. |
| Coupling Agent Method | DCC, EDC, HATU, etc. | Milder Conditions: Generally performed at or below room temperature, preserving sensitive functional groups. One-Pot Synthesis: Simplifies the experimental procedure by mixing all components together. Byproduct Formation: Generates byproducts (e.g., dicyclohexylurea (DCU) from DCC) that require removal.[4] Racemization Risk: Potential for racemization of chiral centers, though often minimized with additives like HOBt or HOAt. |
| Direct Catalysis | Nickel(II) chloride (NiCl₂) | High Atom Economy: Water is the only byproduct.[5] High Yield: Can achieve excellent yields under optimized conditions.[5] Elevated Temperature: Often requires higher temperatures and longer reaction times compared to the other methods.[5] |
Quantitative Data Summary
The following table presents available quantitative data for the synthesis of N-benzyl-2-phenylacetamide from phenylacetic acid and benzylamine using different methods. It is important to note that the reaction conditions reported in the literature are not always identical, which may affect direct comparability.
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purity | Reference |
| Acid Chloride Method | This compound, Benzylamine, Triethylamine (B128534) | DCM | 0 °C to RT | 2-3 hours | High (Est.) | High | [1] |
| Coupling Agent (DCC) | Phenylacetic acid, Benzylamine, DCC, DMAP | DCM | Room Temperature | 10-12 hours | 60-80 (Est.) | High | [6] |
| Direct Catalysis (NiCl₂) | Phenylacetic acid, Benzylamine, NiCl₂ | Toluene (B28343) | 110 °C | 20 hours | >95 | High | [5][7] |
Estimated yields are based on similar reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and scale.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for each of the compared methods for the synthesis of N-benzyl-2-phenylacetamide.
Method 1: this compound
This two-step method first involves the preparation of this compound, which is then reacted with benzylamine.
Step 1: Synthesis of this compound from Phenylacetic Acid
-
Materials: Phenylacetic acid, oxalyl chloride, benzene (B151609) (solvent).
-
Procedure:
-
To a solution of phenylacetic acid (35 g) in benzene, add oxalyl chloride (70 g).
-
Gently warm the mixture to initiate the reaction, which will proceed spontaneously for 15-20 minutes.
-
After the initial reaction subsides, reflux the mixture for approximately 2 hours.
-
Distill the reaction mixture under atmospheric pressure to remove excess oxalyl chloride.
-
Subsequently, distill under reduced pressure to obtain this compound (yield: ~74%). This compound is unstable and should be used immediately or stored with care.[3]
-
Step 2: Synthesis of N-benzyl-2-phenylacetamide
-
Materials: this compound, benzylamine, triethylamine, anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-benzyl-2-phenylacetamide by column chromatography or recrystallization.[1]
-
Method 2: Phenylacetic Acid with DCC Coupling Agent
This one-pot method uses N,N'-Dicyclohexylcarbodiimide (DCC) to activate the phenylacetic acid in situ.
-
Materials: Phenylacetic acid, benzylamine, N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP, catalytic amount), anhydrous dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve phenylacetic acid (1.0 equivalent) and a catalytic amount of DMAP in anhydrous DCM.
-
Add benzylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise.
-
Stir the reaction mixture at room temperature for 10-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-benzyl-2-phenylacetamide by column chromatography.[4][6]
-
Method 3: Direct Catalytic Amidation with NiCl₂
This method provides a direct, atom-economical route to the desired amide.
-
Materials: Phenylacetic acid, benzylamine, Nickel(II) chloride (NiCl₂), toluene, 1 M HCl solution, saturated sodium bicarbonate solution, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of phenylacetic acid (2.0 mmol) in toluene (20 mL) in a sealable vessel, add NiCl₂ (0.2 mmol, 10 mol%).
-
Stir the mixture at 80 °C for 10 minutes.
-
Add benzylamine (2.4 mmol) to the reaction mixture.
-
Seal the vessel and stir the mixture for 20 hours at 110 °C.
-
Cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Wash the filtrate with 1 M HCl and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield N-benzyl-2-phenylacetamide.[5][7]
-
Reaction Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflows and fundamental mechanisms of each synthetic approach.
Figure 1. Comparative workflows for the synthesis of N-benzyl-2-phenylacetamide.
Figure 2. Simplified mechanisms of amide formation.
Conclusion
The choice between using this compound and coupling agents for the amidation of phenylacetic acid is dependent on the specific requirements of the synthesis. The acid chloride method is a classic, high-yielding approach, but its two-step nature and the harsh conditions required for the formation of the acid chloride may not be suitable for all substrates. Coupling agents offer a milder, one-pot alternative that is often preferred for more complex molecules, despite the need to remove byproducts. Direct catalytic methods, such as the use of NiCl₂, represent a green and atom-economical alternative, providing excellent yields, although they may require higher temperatures and longer reaction times. By considering the factors of reactivity, reaction conditions, yield, and ease of purification, researchers can select the most appropriate method for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of this compound , Hive Methods Discourse [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Phenylacetyl Chloride: Advantages of Thionyl Chloride
In the synthesis of active pharmaceutical ingredients and other fine chemicals, the conversion of carboxylic acids to acyl chlorides is a pivotal step, yielding a highly reactive intermediate. Phenylacetyl chloride, a key precursor in numerous synthetic pathways, is commonly synthesized from phenylacetic acid. This guide provides an objective comparison of the performance of thionyl chloride (SOCl₂) for this conversion against common alternatives, namely oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅). The advantages of employing thionyl chloride, supported by available experimental data, will be a central focus.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent for the synthesis of this compound is a critical decision influenced by factors such as reaction efficiency, cost, safety, and ease of workup. While thionyl chloride is a widely adopted reagent, a comparative analysis with oxalyl chloride and phosphorus pentachloride reveals its distinct advantages.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Typical Yield | Generally high, often >90% for many acyl chlorides. For a substituted this compound, yields can be around 97%.[1] | Reported yield for this compound is around 74%.[2][3] | Can provide good yields, though specific quantitative data for this compound is less commonly reported. |
| Product Purity | High purity achievable after distillation. Byproducts are gaseous, simplifying purification.[4] | High purity is attainable, and byproducts are also gaseous.[5][6] | The solid byproduct (POCl₃) can sometimes complicate purification of the desired acyl chloride. |
| Reaction Conditions | Typically requires heating/reflux (e.g., 60-80 °C) for 1-4 hours.[5][7] | Can often proceed at room temperature, offering milder conditions.[5][6] | The reaction can be vigorous and may require careful temperature control. |
| Byproducts | SO₂ (gas), HCl (gas)[5][6] | CO (gas), CO₂ (gas), HCl (gas)[5][6] | POCl₃ (liquid), HCl (gas) |
| Cost-Effectiveness | Generally considered the most cost-effective option for large-scale synthesis.[5] | More expensive than thionyl chloride.[5][6] | Can be more expensive than thionyl chloride. |
| Safety & Handling | Corrosive and toxic; reacts violently with water. Gaseous byproducts are toxic and require scrubbing. | Toxic and corrosive; also water-sensitive. Gaseous byproducts are toxic. | A moisture-sensitive solid that is highly corrosive and reactive. |
The Advantages of Thionyl Chloride
Thionyl chloride is frequently the reagent of choice for the synthesis of this compound due to a combination of factors that make it highly efficient and practical, particularly on a larger scale.
One of the primary advantages of using thionyl chloride is the nature of its byproducts. The reaction of phenylacetic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at typical reaction temperatures.[5][6] This simplifies the workup process considerably, as the gaseous byproducts can be easily removed from the reaction mixture and neutralized in a scrubber, leaving behind the crude this compound with minimal contamination. This is in contrast to reagents like phosphorus pentachloride, which produces phosphorus oxychloride (POCl₃) as a liquid byproduct that may require separation through distillation.
From a process chemistry perspective, thionyl chloride is often more cost-effective than alternatives like oxalyl chloride, making it a preferred choice for industrial-scale production.[5] Its high reactivity and the ability to drive the reaction to completion by heating result in high yields of the desired acyl chloride.[4] The straightforward procedure and the ease of purification contribute to its overall efficiency.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using thionyl chloride and two common alternatives.
Synthesis of this compound using Thionyl Chloride
This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
N,N-Dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a gas trap (containing a sodium hydroxide (B78521) solution), place phenylacetic acid.
-
Add an anhydrous solvent, followed by a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.[7] The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After cooling to room temperature, carefully remove the excess thionyl chloride and the solvent by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation.
Synthesis of this compound using Oxalyl Chloride
Materials:
-
Phenylacetic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous benzene (B151609) or other suitable solvent
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of phenylacetic acid in an anhydrous solvent in a flask equipped with a reflux condenser and a gas outlet, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5-2.5 equivalents) to the stirred solution at room temperature. Gas evolution (CO, CO₂, HCl) should be observed.
-
After the initial vigorous reaction subsides, the mixture can be gently warmed and refluxed for approximately 2 hours to ensure completion.[2][3]
-
The excess oxalyl chloride and solvent are removed by distillation, followed by vacuum distillation to purify the this compound. A reported yield for this method is 74%.[2][3]
Synthesis of this compound using Phosphorus Pentachloride
Materials:
-
Phenylacetic acid
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (optional, the reaction can be run neat)
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, carefully mix phenylacetic acid and phosphorus pentachloride (in a near-equimolar ratio).
-
The reaction is often initiated by gentle warming and can become vigorous. Maintain the reaction temperature and stir until the evolution of HCl gas ceases.
-
The crude this compound is then isolated, typically by distillation, from the phosphorus oxychloride byproduct.
Visualizing the Synthetic Pathways
To further elucidate the experimental workflows and the underlying chemical transformations, the following diagrams are provided.
References
- 1. CN106431897A - New compounding technology for 2,4,6-trimethyl this compound - Google Patents [patents.google.com]
- 2. Synthesis of this compound , Hive Methods Discourse [chemistry.mdma.ch]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. This compound | High-Purity Reagent Supplier [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Preparation of Phenylacetyl Chloride: PCl₃ vs. Oxalyl Chloride
For researchers and professionals in drug development and organic synthesis, the efficient preparation of acyl chlorides is a critical step. Phenylacetyl chloride, a key intermediate, is commonly synthesized from phenylacetic acid. This guide provides an objective comparison of two common chlorinating agents for this transformation: phosphorus trichloride (B1173362) (PCl₃) and oxalyl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound using PCl₃ and oxalyl chloride, based on available experimental data.
| Parameter | PCl₃ | Oxalyl Chloride |
| Typical Yield | Not explicitly stated in reviewed literature | 71-74%[1][2] |
| Reagent Ratio | 0.5 moles per mole of phenylacetic acid[2][3] | 1.2-2.5 moles per mole of starting material[1][2] |
| Reaction Time | 1-4 hours[2][3] | ~2 hours[1][2] |
| Reaction Temperature | Steam bath[2][3] | Gentle reflux[1][2] |
| Byproducts | Phosphorous acid (H₃PO₃)[2][4] | Carbon dioxide (CO₂), Carbon monoxide (CO), HCl[5] |
| Workup | Decantation from phosphorous acid residue[2][3] | Distillation of excess reagent and byproducts[1] |
Reaction Pathways
The following diagram illustrates the general transformation of phenylacetic acid to this compound using a chlorinating agent.
Caption: General synthesis of this compound.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of this compound using both PCl₃ and oxalyl chloride.
Synthesis using Phosphorus Trichloride (PCl₃)
This protocol is based on a general procedure for the synthesis of acyl chlorides.
Procedure:
-
In a round-bottom flask, combine 0.5 moles of phosphorus trichloride with 1 mole of phenylacetic acid.[2][3]
-
Heat the mixture on a steam bath for one hour.[2]
-
After the reaction is complete, add 400 ml of dry benzene (B151609) to the warm mixture.
-
Decant the benzene solution of this compound from the phosphorous acid residue that has deposited.[2]
-
Remove the benzene by distillation.
-
Purify the this compound by vacuum distillation, collecting the fraction boiling at 125-130°C/40 mm Hg.[2]
Synthesis using Oxalyl Chloride
This protocol provides a method for synthesizing this compound from either phenylacetic acid or its sodium salt.
From Phenylacetic Acid:
-
In a round-bottom flask equipped with a reflux condenser, place one mole of phenylacetic acid and 2 to 2.5 moles of oxalyl chloride.[1]
-
Gentle warming may be necessary to initiate the reaction, which is indicated by the evolution of gas.[1]
-
Once the initial vigorous reaction subsides (typically after 15-20 minutes), heat the mixture to reflux for approximately 2 hours.[1]
-
After reflux, distill the excess oxalyl chloride at atmospheric pressure.
-
The this compound is then purified by distillation under reduced pressure.[1] A yield of 30g (74%) was obtained from 35g of phenylacetic acid.[1]
From Sodium Phenylacetate (B1230308):
-
In a flask fitted with a condenser, add 8.1 g of oxalyl chloride to 20-30 ml of dry benzene.[2]
-
Gradually add 10 g of dry sodium phenylacetate through a funnel. A vigorous reaction with the evolution of hydrogen chloride gas will occur with each addition.[2]
-
After all the sodium phenylacetate has been added, gently reflux the mixture for two hours.[2]
-
Filter the mixture to remove sodium chloride and any unreacted sodium phenylacetate.
-
Distill the filtrate to first remove the benzene, followed by vacuum distillation of the this compound.[2] A yield of 7 g (71%) was reported.[2]
Comparative Analysis
Performance and Yield: The use of oxalyl chloride for the preparation of this compound is well-documented with reported yields in the range of 71-74%.[1][2] In contrast, while the use of PCl₃ is a standard method, specific yield data for the synthesis of this compound was not readily available in the surveyed literature. One anecdotal report suggested that the PCl₃ route may present challenges, as an attempt resulted in the recovery of the starting carboxylic acid.[3]
Reaction Conditions and Workup: The reaction with PCl₃ involves heating on a steam bath, and the workup requires separating the product from a phosphorous acid residue.[2] The oxalyl chloride method involves a reflux period, and the byproducts are gaseous (CO, CO₂, HCl), which can simplify the purification process to a distillation of the desired product.[4][5]
Safety and Reagent Handling: Both PCl₃ and oxalyl chloride are hazardous reagents that should be handled with appropriate safety precautions in a well-ventilated fume hood. Oxalyl chloride is known to be a milder and more selective reagent compared to thionyl chloride, another common chlorinating agent.[5] However, it is also more expensive.[5] The reaction with oxalyl chloride, particularly when catalyzed by DMF, can produce a potent carcinogen as a minor byproduct.[5]
Logical Workflow for Reagent Selection
The choice between PCl₃ and oxalyl chloride can be guided by several factors. The following diagram outlines a logical workflow for this decision-making process.
Caption: Reagent selection workflow.
References
A Comparative Guide to Monitoring Phenylacetyl Chloride Reactions with Thin-Layer Chromatography
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yields, purity, and safety. Phenylacetyl chloride is a highly reactive acylating agent used in the synthesis of numerous compounds, including pharmaceuticals and other fine chemicals.[1][2] Its reactivity necessitates careful monitoring to determine reaction completion and identify potential side products.[3] This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring reactions involving this compound, supported by experimental protocols and data.
Introduction to Reaction Monitoring Techniques
The primary goal of reaction monitoring is to track the consumption of starting materials and the formation of products over time.[4] This allows for the determination of the reaction endpoint, preventing the formation of impurities from over-reaction or isolating the product from unreacted starting materials in the case of an incomplete reaction. While several methods are available, they differ in speed, cost, and the quality of information provided. TLC is a rapid, cost-effective, and versatile technique often used for qualitative analysis of reaction progress.[5] Alternatives such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer quantitative data and higher resolution but come with higher costs and complexity.[4][6]
Experimental Protocols
General Reaction: Amide Synthesis from this compound
A common application of this compound is the acylation of amines to form amides.[7] The following is a representative protocol for the synthesis of N-benzyl-2-phenylacetamide.
Materials:
-
This compound
-
Triethylamine (B128534) (or another non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent[8]
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[9]
-
Monitor the reaction progress using TLC until the starting material (benzylamine) is consumed.
TLC Monitoring Protocol
1. Sample Preparation:
-
Using a capillary tube, take a small aliquot (a drop) of the reaction mixture.
-
Dilute this aliquot with approximately 0.5 mL of a volatile solvent like ethyl acetate (B1210297) or dichloromethane in a small vial.[4]
-
Prepare reference solutions of the starting materials (this compound and benzylamine) at a concentration of about 1 mg/mL in the same solvent. Note that this compound is reactive and may hydrolyze to phenylacetic acid on the silica (B1680970) plate; this hydrolysis product can also serve as a reference spot.[2]
2. TLC Plate Preparation and Spotting:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Using separate capillary tubes, spot the diluted reaction mixture and the reference solutions on the baseline. It is good practice to co-spot the reaction mixture with the starting material to aid in identification.[4]
3. Development:
-
Prepare a developing chamber with a suitable mobile phase. A common starting point for this type of reaction is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined experimentally, but a 3:1 or 4:1 mixture of hexane:ethyl acetate is a reasonable starting point.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[4]
4. Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. Since this compound, benzylamine, and the resulting amide are aromatic, they should be visible under a UV lamp (254 nm) as dark spots.[4]
-
For enhanced visualization, a chemical stain can be used. A potassium permanganate (B83412) (KMnO₄) stain is a good general-purpose choice for detecting compounds that can be oxidized, which includes the reactants and product in this reaction.
5. Interpretation:
-
The reaction is complete when the spot corresponding to the limiting reactant (in this case, likely benzylamine) has disappeared from the lane of the reaction mixture. A new spot, corresponding to the N-benzyl-2-phenylacetamide product, should appear. The product is typically less polar than the amine starting material but more polar than the this compound. Therefore, its Retention Factor (Rf) value should be intermediate between the two.
Comparison of Monitoring Techniques
TLC is an excellent choice for rapid, qualitative checks of reaction progress. However, for more detailed analysis, other techniques may be more suitable.[10]
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase moving by capillary action.[5] | High-pressure liquid mobile phase passes through a column packed with a solid stationary phase for high-resolution separation.[11] | A gaseous mobile phase carries volatile compounds through a column, followed by mass analysis for identification.[6] |
| Analysis Time | Very fast (5-20 minutes per run) | Slower (15-60 minutes per sample) | Moderate (20-60 minutes per sample) |
| Cost | Low (minimal equipment and solvent use) | High (expensive instrumentation and maintenance) | High (expensive instrumentation and maintenance) |
| Data Quality | Primarily qualitative or semi-quantitative.[5] | Highly quantitative and reproducible.[4] | Quantitative and provides structural information (mass spectrum).[6] |
| Resolution | Lower separation power.[5] | High separation power. | Very high separation power for volatile compounds. |
| Throughput | High (multiple samples can be run on a single plate).[5] | Lower (samples are run sequentially). | Lower (samples are run sequentially).[6] |
| Sample Requirements | Small sample size, minimal preparation. | Requires soluble, filtered samples. | Requires volatile and thermally stable samples (or derivatization). |
| Ease of Use | Simple to perform with minimal training.[5] | Requires specialized training and method development. | Requires specialized training and method development. |
Visualizations
TLC Monitoring Workflow
The following diagram illustrates the typical workflow for monitoring a chemical reaction using TLC.
Caption: Workflow for monitoring a reaction using TLC.
Decision Pathway for Selecting a Monitoring Technique
This diagram outlines the decision-making process for choosing an appropriate analytical method for reaction monitoring.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS vs High-Performance Thin Layer Chromatography [eureka.patsnap.com]
- 7. Amide Synthesis [fishersci.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC Purification of Compounds Synthesized with Phenylacetyl Chloride
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. When using a reactive starting material like phenylacetyl chloride, the resulting crude product often contains a mixture of the desired compound, unreacted starting materials, and various byproducts. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common purification techniques—flash chromatography and recrystallization—for compounds synthesized using this compound.
The Challenge: Impurities in this compound Reactions
This compound is a highly reactive acylating agent used in various reactions, such as Friedel-Crafts acylations to form ketones and reactions with amines or alcohols to form amides and esters, respectively. Its high reactivity, however, can lead to the formation of several impurities. The most common byproduct is phenylacetic acid, which results from the hydrolysis of this compound upon exposure to moisture. Other potential impurities include unreacted starting materials and byproducts from side reactions.
Purification Techniques: A Head-to-Head Comparison
The choice of purification method depends on factors such as the polarity difference between the desired compound and impurities, the required purity level, the scale of the reaction, and available resources. Below is a comparison of HPLC, flash chromatography, and recrystallization.
| Purification Method | Principle | Typical Purity | Throughput | Cost & Time | Best Suited For |
| Preparative HPLC | High-resolution separation based on differential partitioning of components between a stationary and a mobile phase under high pressure. | >99% | Low to Medium | High cost, time-consuming | High-purity requirements, difficult separations, final purification step. |
| Flash Chromatography | A rapid form of column chromatography that uses moderate pressure to force the solvent through the column, separating compounds based on polarity. | 90-99% | High | Lower cost, faster than HPLC | Routine purification, separation of less complex mixtures, initial purification. |
| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities in the solvent. | Variable (>95%) | High (for crystalline solids) | Low cost, can be fast | Crystalline solid products with thermally stable properties. |
Note: The data in this table represents typical values and can vary significantly based on the specific compound, impurity profile, and experimental conditions.
Experimental Protocols
Representative Synthesis: N-benzyl-2-phenylacetamide
A common reaction using this compound is the amidation of an amine. For this guide, we will consider the synthesis of N-benzyl-2-phenylacetamide from benzylamine (B48309) and this compound.
Reaction Scheme:
This compound + Benzylamine → N-benzyl-2-phenylacetamide + HCl
The crude product of this reaction would likely contain the desired N-benzyl-2-phenylacetamide, unreacted benzylamine, and phenylacetic acid (from hydrolysis of this compound).
Protocol 1: Preparative HPLC Purification
This protocol is adapted for the purification of N-benzyl-2-phenylacetamide.
1. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
3. Fraction Collection:
-
Collect fractions based on the UV detector signal corresponding to the peak of the desired product.
4. Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified N-benzyl-2-phenylacetamide.
-
Analyze the purity of the final product using analytical HPLC.
Protocol 2: Flash Chromatography Purification
1. Column Preparation:
-
Pack a glass column with silica (B1680970) gel.
-
Equilibrate the column with the starting eluent (e.g., 10% ethyl acetate (B1210297) in hexane).
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dry, adsorbed sample to the top of the prepared column.
3. Elution:
-
Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 30% ethyl acetate in hexane).
4. Fraction Collection & Analysis:
-
Collect fractions in test tubes.
-
Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
Workflow Diagrams
Caption: Workflow for HPLC Purification.
Safety Operating Guide
Proper Disposal of Phenylacetyl Chloride: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of phenylacetyl chloride is critical for ensuring laboratory safety and environmental protection. As a highly reactive and corrosive acyl chloride, it necessitates specific handling and disposal procedures to mitigate risks. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the proper management and disposal of this compound waste.
Immediate Safety and Hazard Identification
This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator and may cause respiratory irritation.[1][2] A key hazard is its violent reaction with water or moisture, which produces toxic and corrosive hydrogen chloride gas.[4][5] Therefore, handling must always occur in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Critical Safety and Handling Data
The following table summarizes essential safety information for handling this compound.
| Parameter | Guideline | Source(s) |
| Primary Hazards | Corrosive (Causes severe skin burns and eye damage), Respiratory Irritant, Reacts violently with water. | [1][2][6] |
| Eye Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | [3][6] |
| Skin Protection | Chemical-resistant gloves (inspect before use), complete protective suit. | [2][3] |
| Respiratory Protection | Use only in a well-ventilated area (chemical fume hood). If ventilation is insufficient, wear a self-contained breathing apparatus. | [1][2][7] |
| Incompatible Materials | Water, alcohols, bases (including amines), strong oxidizing agents, most common metals. | [5][8] |
| Spill Absorbent | Dry inert materials: dry lime, sand, or soda ash. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. | [7][9] |
| Fire Extinguisher | Dry chemical or carbon dioxide (CO2). DO NOT USE WATER. | [5][9] |
Step-by-Step Disposal and Neutralization Protocol
Disposal of this compound must adhere to a "cradle-to-grave" hazardous waste management approach, in compliance with federal regulations like the Resource Conservation and Recovery Act (RCRA) and relevant state and local laws.[10][11][12]
1. Disposal of Bulk and Unused this compound
Surplus or non-recyclable this compound must be disposed of as hazardous waste through a licensed disposal company.[6]
-
Step 1: Keep the chemical in its original, properly labeled container. If a different container is used, it must be corrosion-resistant, suitable for the chemical, and clearly labeled with the chemical name and all associated hazards.[7]
-
Step 2: Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated secure area, away from incompatible materials.[6]
-
Step 3: Arrange for pickup and disposal by a certified hazardous waste management provider. Do not mix with other waste streams.[6]
2. Protocol for Neutralization of Small Spills and Residuals
For minor spills or residual amounts in containers, a careful in-lab neutralization can be performed inside a chemical fume hood before collection as hazardous waste. This procedure aims to reduce the reactivity of the waste.
-
Step 1: Preparation and Safety
-
Ensure all work is performed inside a certified chemical fume hood.
-
Wear all required PPE as detailed in the table above.
-
Have a supply of the neutralizing agent (dry soda ash or dry lime) ready.[9]
-
-
Step 2: Containment and Neutralization
-
For a small spill, immediately cover it with an excess of a dry, inert absorbent material like soda ash (sodium carbonate), dry lime (calcium hydroxide), or sand.[7][9] Do not use water or wet methods at this stage.[9]
-
Using non-sparking tools, gently mix the absorbent with the spilled liquid to ensure complete contact. The reaction may generate heat and fumes.
-
-
Step 3: Cautious Hydrolysis
-
Once the initial reaction with the absorbent has subsided, slowly and carefully add a saturated sodium bicarbonate solution or water in small increments to the mixture to hydrolyze the remaining this compound.[13] Be prepared for the evolution of gas (carbon dioxide and/or hydrogen chloride).
-
Continue the slow addition until the reaction ceases.
-
-
Step 4: Final Verification and Collection
3. Disposal of Contaminated Materials
All materials that have come into contact with this compound, including empty containers, contaminated PPE, and absorbent materials from cleanup, must be treated as hazardous waste.[14]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[6] They should be tightly sealed and disposed of through a licensed hazardous waste contractor.
-
Contaminated Labware and PPE: Collect all contaminated items in a clearly labeled, sealed container for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 103-80-0 [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comprehensive Safety and Handling Guide for Phenylacetyl Chloride
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Phenylacetyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and procedural accuracy. This compound is a corrosive, moisture-sensitive, and combustible liquid that demands meticulous handling.
Hazard Identification and Immediate Safety Measures
This compound is classified as a hazardous substance with the following primary concerns:
-
Corrosive : Causes severe skin burns and eye damage.[1][2][3] Material is extremely destructive to the mucous membranes and upper respiratory tract.[1]
-
Respiratory Irritant : May cause respiratory irritation, coughing, and shortness of breath.[1][2] Inhalation can lead to the formation of edema in the respiratory tract.[1]
-
Water Reactive : Reacts with water and moisture, potentially violently, to produce corrosive byproducts like hydrogen chloride gas.[4][5]
-
Combustible : It is a combustible liquid with a flash point of 102 °C.[2][4] Vapors are heavier than air and may travel to an ignition source and flash back.[4][5]
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5][6][7] |
| Skin Contact | Immediately take off all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[1][6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][8] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure. The required equipment varies based on the scale of the operation. Always handle this chemical in a certified chemical fume hood. [7]
| Task / Scale | Eye & Face Protection | Hand Protection | Skin & Body Protection | Respiratory Protection |
| Small-Scale Operations (e.g., <10g in a fume hood) | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][8] | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before use.[1][8] | Flame-retardant lab coat. Closed-toe shoes.[7] | Not typically required if handled exclusively within a properly functioning chemical fume hood.[7] |
| Large-Scale Operations or High-Risk Tasks | Tightly fitting safety goggles and an 8-inch minimum face shield.[1][4][8] | Double-gloving with compatible chemical-resistant gloves is recommended. | A complete chemical-resistant suit and boots.[8] An emergency shower and eyewash station must be immediately accessible.[4] | If the fume hood is insufficient or for spill response, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety.
3.1. Preparation
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures for this compound before beginning work.[4]
-
Fume Hood : Verify that the chemical fume hood is functioning correctly.
-
PPE : Don the appropriate PPE as detailed in the table above.
-
Emergency Equipment : Confirm that an emergency shower, eyewash station, and appropriate fire extinguisher (dry chemical or CO2) are accessible and operational.[3][4]
-
Spill Kit : Prepare a spill kit containing a dry, inert absorbent material such as dry lime, sand, or soda ash.[4][9] Do not use water or combustible materials. [4]
3.2. Handling and Use
-
Ventilation : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1][3][8]
-
Dispensing : Use where possible, automatically pump liquid from storage containers to process containers.[4]
-
Incompatible Materials : Keep away from water, alcohols, oxidizing agents, and strong bases.[4] Store in a tightly closed, corrosion-resistant container.[4]
-
Storage : Store in a locked, cool (recommended 2-8 °C), dry, and well-ventilated area away from ignition sources.[1][2] Containers that have been opened must be carefully resealed and kept upright.[1][8]
3.3. Post-Handling
-
Decontamination : Wipe down the work area with a suitable solvent, followed by a thorough wash. Dispose of all cleaning materials as hazardous waste.[9]
-
Glove Removal : Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][8]
-
Hand Washing : Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][2]
-
Clothing : Contaminated work clothes should be laundered by individuals who have been informed of the hazards.[4] Remove and wash contaminated clothing before reuse.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect surplus and non-recyclable solutions in their original or other suitable, labeled, and tightly closed containers.[1] Do not mix with other waste.[1]
-
Spill Residue : Absorb spills with an inert, dry material (sand, soda ash) and scoop the mixture into a designated waste container.[4][8][9]
-
Container Disposal : Handle uncleaned, empty containers as you would the product itself.[1]
-
Final Disposal : Dispose of all waste through a licensed disposal company, in accordance with all applicable federal, state, and local environmental regulations.[1][2][3] Do not allow the product to enter drains.[1][5][8]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Workflow for handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. This compound | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
